copper;chromium(3+);hydroxide;nitrate
Description
Contextualization within Mixed-Metal Hydroxide (B78521) Chemistry and Layered Materials
Copper-chromium hydroxide nitrate (B79036) is a prime example of a Layered Double Hydroxide (LDH). LDHs are a class of two-dimensional ionic lamellar compounds. nih.gov Their structure is generally represented by the formula [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) is a divalent cation (like Cu²⁺) and M(III) is a trivalent cation (like Cr³⁺). nih.gov These compounds are characterized by positively charged brucite-like [Mg(OH)₂] layers, which arise from the substitution of some divalent cations with trivalent cations. This substitution creates a net positive charge on the hydroxide layers, which is balanced by interlayer anions (Aⁿ⁻), such as nitrate (NO₃⁻), and water molecules. nih.govnih.gov
The synthesis of Cu-Cr LDH with nitrate as the interlayer anion is commonly achieved through co-precipitation at a constant pH. researchgate.net This method involves the simultaneous precipitation of copper and chromium hydroxides from a solution containing their respective nitrate salts. nih.gov The resulting material, often denoted as CuCr-NO₃-LDH, consists of stacked layers of copper and chromium hydroxides with nitrate ions situated in the interlayer space. nih.govresearchgate.net These nitrate anions are held in place by hydrogen bonds with the hydroxyl groups of the main layers. nih.gov The weak interlayer bonding is a key characteristic of LDHs, allowing for anion exchange and intercalation of other molecules. nih.gov
The morphology of these materials often consists of thin nanosheets that can be unevenly shaped and randomly oriented. nih.gov The combination of copper and chromium within the LDH structure is particularly interesting; Cu²⁺ can enhance the formation of defects, while Cr³⁺ contributes to properties like high visible light absorption, making these materials promising for various applications. nih.gov
Historical Perspectives on Copper-Chromium Coordination Compounds and Hydroxyl Salts
The history of coordination chemistry, which provides the foundation for understanding compounds like copper-chromium hydroxide nitrate, dates back to antiquity with the use of coordination compounds as pigments. libretexts.orgmdpi.com One of the earliest synthetic pigments was Egyptian blue (CaCuSi₄O₁₀), a copper complex. libretexts.org A significant milestone was the accidental synthesis of Prussian blue (KFe₂[CN]₆) in the early 18th century, which marked the beginning of systematic study in this field. mdpi.comwiley-vch.de
The formal groundwork for modern coordination chemistry was laid by Alfred Werner in the late 19th century. libretexts.orgwiley-vch.de His coordination theory, which proposed that metal ions have a primary valence (oxidation state) and a secondary valence (coordination number), revolutionized the understanding of how atoms are arranged in metal complexes. libretexts.orgwiley-vch.de
Chromium was discovered in 1798, and its compounds, along with those of copper, were recognized for their vibrant colors and used as pigments and mordants for fixing dyes to fabrics. wiley-vch.deresearchgate.net The study of specific hydroxyl salts, such as copper hydroxynitrate (Cu₂(OH)₃NO₃), has also been a subject of research, with methods developed for its synthesis and characterization. dergipark.org.trscielo.brsemanticscholar.org Similarly, the chemistry of chromium(III) in aqueous solutions, including the formation of chromium hydroxide (Cr(OH)₃) from chromium nitrate solutions, has been investigated. cdnsciencepub.comaip.orglibretexts.org The coming together of these distinct areas of research—the study of layered hydroxides, the principles of coordination chemistry, and the specific chemistry of copper and chromium salts—has led to the development and understanding of complex mixed-metal systems like copper-chromium hydroxide nitrate.
Fundamental Principles of Hydroxide and Nitrate Ligand Interactions within Complex Architectures
In the architecture of copper-chromium hydroxide nitrate, both hydroxide (OH⁻) and nitrate (NO₃⁻) ligands play crucial, distinct roles.
Hydroxide Ligands: The hydroxide ions are fundamental to the primary structure. They bond with the copper(II) and chromium(III) cations to form the brucite-like layers. In these layers, the metal cations are typically octahedrally coordinated by hydroxide groups. aip.org These M(OH)₆ octahedra share edges to form the two-dimensional sheets. Hydroxide ions can also act as bridging ligands between two metal centers, a common feature in bimetallic complexes. escholarship.orgiupac.org The reaction of aqueous solutions of metal ions like Cr³⁺ with hydroxide ions leads to the precipitation of the metal hydroxide, a key step in the synthesis of these layered materials. libretexts.orglibretexts.org
Nitrate Ligands: As the conjugate base of a strong acid, the nitrate ion is a modest Lewis base. wikipedia.org In the Cu-Cr LDH structure, nitrate anions are located in the interlayer region, where they balance the positive charge of the metal-hydroxide layers. nih.govnih.gov They are generally not just loosely held but can be directly coordinated to the metal sheets or linked via hydrogen bonds to the hydroxyl groups of the layers. nih.govdergipark.org.tr The nitrate ligand can coordinate to metal centers in several ways, with unidentate (binding through one oxygen atom) and bidentate (binding through two oxygen atoms) modes being common. wikipedia.org Infrared spectroscopy is a key technique for identifying the presence and coordination mode of intercalated nitrate anions, which show a characteristic strong absorption peak. researchgate.net
The interaction between the positively charged metal-hydroxide sheets and the interlayer nitrate anions is primarily electrostatic, supplemented by hydrogen bonding. This arrangement allows for the nitrate ions to be potentially exchanged with other anions, a defining characteristic of LDH materials. scienceopen.com
Significance of Multimetallic Systems in Advanced Materials Research and Inorganic Chemistry
Multimetallic systems, which contain two or more different metal atoms in a single complex or material, are of immense importance in modern chemistry. rsc.orgacs.org Their significance stems from the principle that combining different metals can lead to cooperative or synergistic effects, resulting in chemical and physical properties that are unattainable with single-metal systems. acs.orgnih.gov This concept is central to fields ranging from catalysis to materials science.
In catalysis, multimetallic systems are powerful because different metal centers can perform distinct, complementary roles in a reaction sequence. acs.orgnih.gov This can enhance reactivity, improve selectivity, and enable entirely new chemical transformations. nih.gov Bimetallic complexes are studied as models for the active sites of metalloenzymes and heterogeneous catalysts. escholarship.orgbohrium.com
Copper-chromium systems, specifically, have demonstrated significant potential. Cu-Cr based materials have been explored as catalysts for various reactions, including hydrogenation and photocatalysis. ntnu.noacs.org For instance, Cu-Cr LDHs have been reported as efficient photocatalysts for processes like ammonia (B1221849) synthesis under visible light. ntnu.no The unique electronic properties arising from the combination of copper and chromium are key to their activity. nih.gov The ability to tune the ratio of the metals allows for the optimization of the material's properties for specific applications. ntnu.no The development of these advanced materials relies on a deep understanding of the synthesis, structure, and reactivity of multimetallic coordination compounds like copper-chromium hydroxide nitrate.
Data Tables
Table 1: General Properties of Copper-Chromium Layered Double Hydroxides
| Property | Description | References |
|---|---|---|
| General Formula | [Cu(II)₁₋ₓCr(III)ₓ(OH)₂]ˣ⁺(NO₃⁻)ₓ·mH₂O | nih.gov |
| Structure | Brucite-like layers of edge-sharing Cu(OH)₆ and Cr(OH)₆ octahedra with interlayer nitrate and water. | nih.govdergipark.org.tr |
| Synthesis Method | Commonly prepared by co-precipitation from copper and chromium nitrate solutions at a controlled pH. | nih.govresearchgate.net |
| Interlayer Anion | Nitrate (NO₃⁻), which balances the positive charge of the hydroxide layers. | nih.govresearchgate.net |
| Bonding | Ionic and hydrogen bonding between the metal-hydroxide layers and the interlayer nitrate anions. | nih.govnih.gov |
| Morphology | Typically consists of aggregates of thin, randomly oriented nanosheets. | nih.gov |
Table 2: Key Research Findings on Cu-Cr Hydroxide Nitrate Systems
| Research Focus | Key Findings | References |
|---|---|---|
| Synthesis Parameters | The crystallinity of CuCr-LDH can be affected by synthesis conditions such as ageing time, temperature, and pH. The dominant product is often the nitrate form. | researchgate.net |
| Photocatalysis | CuCr-LDH has been identified as an efficient photocatalyst for ammonia photosynthesis, attributed to the unique properties of the combined copper and chromium cations. | ntnu.no |
| Structural Characterization | X-ray diffraction (XRD) confirms the layered structure with characteristic peaks. Infrared (FT-IR) spectroscopy confirms the presence of intercalated nitrate anions. | nih.govresearchgate.netresearchgate.net |
| Elemental Composition | Energy-dispersive X-ray spectroscopy (EDX) analysis confirms the presence of copper, chromium, oxygen, and nitrogen in the structure of CuCr-LDH. | nih.gov |
| Thermal Decomposition | The thermal decomposition of copper hydroxynitrate involves dihydroxylation and the transformation of nitrate ions, leading to the formation of copper oxide (CuO). | mdpi.com |
Structure
2D Structure
Properties
CAS No. |
142395-66-2 |
|---|---|
Molecular Formula |
CrCuHNO4+3 |
Molecular Weight |
194.55 g/mol |
IUPAC Name |
copper;chromium(3+);hydroxide;nitrate |
InChI |
InChI=1S/Cr.Cu.NO3.H2O/c;;2-1(3)4;/h;;;1H2/q+3;+2;-1;/p-1 |
InChI Key |
QVQHGIFUZGUTPB-UHFFFAOYSA-M |
Canonical SMILES |
[N+](=O)([O-])[O-].[OH-].[Cr+3].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Copper Ii Chromium Iii Hydroxo Nitrate
Precipitation and Co-Precipitation Techniques
Precipitation and co-precipitation are widely utilized for their simplicity and scalability in producing copper-chromium hydroxo-nitrate compounds. These techniques involve the controlled mixing of solutions containing the metal precursors and a precipitating agent to induce the formation of the solid product.
Controlled pH Synthesis Protocols
The pH of the reaction medium is a critical parameter in the synthesis of copper(II)-chromium(III) hydroxo-nitrate, as it directly influences the hydrolysis and precipitation of the metal ions. Maintaining a constant and optimal pH is essential for achieving phase purity and desired morphology.
A common approach involves the co-precipitation of copper and chromium ions from a solution of their nitrate (B79036) salts by the gradual addition of an alkaline solution, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, while vigorously stirring to ensure homogeneity. google.comacs.org The pH is carefully monitored and controlled, often kept above 8, to facilitate the formation of the desired layered double hydroxide structure. mdpi.com For instance, in the synthesis of Cu-Cr layered double hydroxides (LDHs), a constant pH is maintained to control the size and morphology of the resulting nanoparticles. mdpi.comrsc.org
The synthesis of copper(II)-based metal-phosphate-organic frameworks (MPOFs) has been successfully demonstrated at pH values of 5, 7.4, and 9, highlighting the versatility of pH control in directing the formation of specific structures. acs.org Similarly, the co-precipitation of chromium(III) and copper(II) with terbium hydroxide for analytical purposes is effective within a pH range of 8.4 to 10.8 for chromium and 8.0 to 11.5 for copper. nih.gov
The choice of the precipitating agent also plays a significant role. For example, the reaction of copper nitrate with magnesium hydroxide has been used to synthesize copper hydroxynitrate, where the initial pH of approximately 5.0 decreases to 4.3 as the reaction proceeds due to the consumption of hydroxide ions. scielo.br
| pH Range | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| > 8 | Cu(NO₃)₂, Cr(NO₃)₃, NaOH | Cu-Cr LDH | Essential for controlling particle size and morphology. | mdpi.comrsc.org |
| 5, 7.4, 9 | Cu(II) ions, organic ligands, phosphate (B84403) buffer | Cu(II)-based MPOFs | Successful synthesis at various pH levels. | acs.org |
| 8.4 - 10.8 (for Cr), 8.0 - 11.5 (for Cu) | Cr(III), Cu(II), Terbium hydroxide | Cr and Cu co-precipitate | Quantitative recovery for analytical purposes. | nih.gov |
| Initial ~5.0, Final 4.3 | Cu(NO₃)₂, Mg(OH)₂ | Cu₂(OH)₃NO₃ | pH decreases due to hydroxide consumption. | scielo.br |
Temperature and Concentration Effects on Product Morphology and Crystallinity
Temperature and the concentration of reactants are pivotal in dictating the morphology and crystallinity of the synthesized copper(II)-chromium(III) hydroxo-nitrate. Optimization of these parameters is crucial for obtaining materials with desired physical properties.
The synthesis temperature can influence the reaction kinetics and the final structure of the product. For instance, in the preparation of CuO/CuCr₂O₄ composites derived from a chromium-containing MOF-199 precursor, the synthesis temperature was fixed at 85 °C. rsc.org In other studies, reactions are conducted at room temperature, highlighting that elevated temperatures are not always necessary. scielo.br The calcination temperature, a post-synthesis heat treatment, also significantly impacts the final composition and crystallinity of the material. For example, Cr-MOF-199 was calcined in the range of 300 °C to 800 °C to study its effect on the resulting composite. rsc.org
Reactant concentration directly affects the supersaturation of the solution, which in turn governs the nucleation and growth of crystals. In the synthesis of copper hydroxynitrate, an excess of copper nitrate was used to ensure the complete exchange of magnesium(II) for copper(II) ions and to prevent the formation of unwanted phases like copper hydroxide or copper oxide. scielo.br The concentrations of the metal nitrate solutions and the precipitating agent are carefully chosen to control the precipitation process. For example, a 1.25 molar copper nitrate solution and an 18% sodium hydroxide solution were used in one synthesis protocol. prepchem.com
The morphology of the final product is also highly dependent on these conditions. For example, copper hydroxynitrate synthesized via a hydrothermal method at 180 °C resulted in micrometer-sized elongated hexagonal plates. dergipark.org.tr
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled size, morphology, and phase purity. These methods involve chemical reactions in a closed system (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or organic solvents (solvothermal). researchgate.net
Pressure and Time Dependence on Crystal Growth and Phase Purity
In hydrothermal and solvothermal synthesis, pressure and reaction time are critical parameters that significantly influence crystal growth and the phase purity of the final product. The pressure within the autoclave is a function of the solvent, the filling volume, and the temperature. rsc.org
The duration of the synthesis process, often referred to as aging or heating time, allows for the dissolution of amorphous precipitates and the subsequent recrystallization into well-defined crystalline structures. For instance, in the synthesis of MOF-199 particles, a precursor to copper-chromium materials, the reaction mixture was heated at 85 °C for 24 hours to ensure the formation of the desired framework. rsc.org Longer reaction times can lead to larger crystals and higher crystallinity.
While specific pressure values are not always explicitly controlled, they are an inherent consequence of the reaction temperature and solvent choice. The solvothermal synthesis of various 3d transition metal nanomaterials, including those from copper and chromium nitrate precursors, has been studied at pressures up to 250 bar and temperatures up to 450 °C. rsc.org These conditions facilitate the formation of a range of crystalline phases. rsc.org
Role of Solvent Systems and Their Influence on Product Characteristics
The choice of solvent in solvothermal synthesis is crucial as its properties can dramatically change with temperature and pressure, thereby influencing the characteristics of the resulting material. rsc.org Different solvents can act as reducing or oxidizing agents, affecting the final oxidation state of the metal ions. rsc.org
In a study mapping the redox chemistry of common solvents, it was found that glycerol (B35011) and ethylene (B1197577) glycol are strongly reducing, ethanol (B145695) is moderately reducing, and water is weakly oxidizing under solvothermal conditions. rsc.org This has significant implications for the synthesis of copper-chromium compounds, where the desired oxidation states of copper(II) and chromium(III) must be maintained.
The solvent system can also influence the morphology of the product. For example, a mixture of deionized water, ethanol, and N,N-dimethylformamide (DMF) in a 3:3:4 ratio was used as the solvent for the synthesis of MOF-199 particles, a precursor for CuO/CuCr₂O₄ composites. rsc.org In another instance, copper hydroxide nitrate was synthesized solvothermally in anhydrous ethanol. researchgate.net The use of a glycerol-water mixture (1:1) has been reported for the solvothermal synthesis of cuprous oxide microspheres from a copper(II) precursor, demonstrating the reducing power of glycerol. asianpubs.org
| Solvent | Redox Property | Example Application | Reference |
|---|---|---|---|
| Glycerol | Strongly reducing | Synthesis of cuprous oxide from copper(II) precursor. | rsc.orgasianpubs.org |
| Ethylene Glycol | Strongly reducing | General synthesis of 3d transition metal nanomaterials. | rsc.org |
| Ethanol | Moderately reducing | Solvothermal synthesis of copper hydroxide nitrate. | rsc.orgresearchgate.net |
| Water | Weakly oxidizing | Hydrothermal synthesis of various metal oxides. | rsc.org |
| Water/Ethanol/DMF mixture | - | Synthesis of MOF-199 particles. | rsc.org |
Layered Double Hydroxide (LDH) Precursor Routes
The use of layered double hydroxides (LDHs) as precursors offers a versatile route for the synthesis of mixed metal oxides and other complex materials. LDHs, also known as anionic clays, have a brucite-like layered structure with the general formula [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ and M³⁺ are divalent and trivalent cations, respectively, and Aⁿ⁻ is an interlayer anion. mdpi.com
In the context of copper(II)-chromium(III) hydroxo-nitrate, a CuCr-LDH with nitrate as the interlayer anion can be synthesized directly via co-precipitation. researchgate.netresearchgate.net This method involves mixing solutions of copper(II) nitrate and chromium(III) nitrate in the presence of an alkaline solution to induce the formation of the layered structure. nih.gov The resulting material consists of positively charged copper-chromium hydroxide layers with nitrate anions and water molecules occupying the interlayer space. nih.gov
The key advantage of the LDH precursor route is the atomic-level mixing of the metal cations within the hydroxide layers. This homogeneous distribution is often retained after subsequent thermal treatment (calcination), leading to the formation of highly dispersed mixed metal oxides. For example, calcination of a CuCr-LDH can yield a CuO/CuCr₂O₄ composite. rsc.org
The synthesis of CuCr-LDHs is typically carried out by a facile chemical co-precipitation method. researchgate.netresearchgate.net The morphology of the resulting CuCr-LDH often consists of thin, unevenly shaped, and randomly oriented nanosheets. nih.gov The intercalation of different anions, such as carbonate or nitrate, into the LDH structure can be controlled during the synthesis and can influence the material's properties. researchgate.netresearchgate.net
Anion Exchange and Intercalation Methods
Anion exchange is a fundamental characteristic of Layered Double Hydroxides (LDHs) and a key method for modifying their properties. mdpi.com The structure of LDHs consists of positively charged metal hydroxide layers with intercalated anions and water molecules in the interlayer space, which balance the charge. researchgate.net The general chemical formula for LDHs is [MII1-xMIIIx(OH)2]x+ [Ax/n]n−·mH2O, where MII represents a divalent cation like Copper(II) and MIII represents a trivalent cation like Chromium(III). mdpi.com
The anion exchange process allows for the replacement of the interlayer anions with other desired anions, thereby tuning the material's characteristics for specific applications. nih.govacs.org The ease of this exchange depends on the affinity of the LDH for different anions. The selectivity for anions is influenced by factors such as charge density and ionic radius, with a general preference for smaller, more highly charged anions. mdpi.comresearchgate.net For instance, the ion exchange equilibrium for various anions often follows the order: PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > F⁻ > Cl⁻ > NO₂⁻ > NO₃⁻. nih.gov
In the context of Copper(II)-Chromium(III) Hydroxo-Nitrate, nitrate anions (NO₃⁻) are intercalated between the copper-chromium hydroxide layers. researchgate.net Research has shown that NO₃⁻-intercalated CuCr-LDH exhibits different electrochemical properties compared to its carbonate-intercalated counterpart. researchgate.net A study comparing nitrate-intercalated and carbonate-intercalated CuCr-LDH found that the nitrate version demonstrated superior performance as an electrochemical capacitor electrode, achieving a higher specific capacitance. researchgate.net This highlights the significant impact of the intercalated anion on the material's functional properties.
The process often involves preparing a precursor LDH with a more easily exchangeable anion and then exposing it to a solution containing the desired anion, in this case, nitrate. The versatility of the LDH interlayer space facilitates these smooth anion-exchange reactions, leading to stable, modified structures. mdpi.com
Table 1: Comparison of Intercalated Anions in CuCr-LDH
| Intercalated Anion | Specific Capacitance (Fg⁻¹) | Capacity Retention after 1500 cycles (%) |
|---|---|---|
| Nitrate (NO₃⁻) | 843 | 85 |
| Carbonate (CO₃²⁻) | 522 | 72 |
Data sourced from a 2022 study on nanocrystalline copper-chromium-layered double hydroxide. researchgate.net
Topotactic Conversion Pathways from Layered Precursors
The process often involves the thermal treatment or chemical derivatization of a layered precursor. nih.govacs.org For example, a copper-cobalt carbonate double hydroxide with a 3-D urchin-like architecture can be converted into copper cobalt oxide or sulfide (B99878) through an anion exchange and phase transformation process that maintains the original urchin morphology. nih.govacs.org This structural preservation is a hallmark of a topotactic reaction.
In the case of copper-chromium hydroxo-nitrate, a layered precursor, such as a copper-chromium carbonate hydroxide, could potentially be transformed into the nitrate form. Another pathway involves the reaction of a layered hydroxide, like magnesium hydroxide (brucite), with a copper nitrate solution. scielo.br The reaction leads to the exchange of magnesium(II) for copper(II) cations and the incorporation of nitrate anions, resulting in the formation of copper hydroxynitrate, Cu₂(OH)₃NO₃, which has a structure derived from the brucite-like sheets. scielo.br While this is a cation exchange, the preservation of the layered sheet structure is a key aspect.
The topotactic condensation of layers, typically performed at elevated temperatures, can lead to the formation of 3-D framework structures from layered precursors through dehydration-condensation reactions between silanol (B1196071) groups in layered silicates. researchgate.net A similar principle can be envisioned for the conversion of layered double hydroxides, where controlled reactions could modify the interlayer species while maintaining the integrity of the hydroxide sheets.
Template-Assisted and Surfactant-Mediated Synthesis for Morphological Control
Controlling the nanostructure and morphology of electroactive materials is crucial for their application in areas like energy storage. researchgate.net Template-assisted and surfactant-mediated synthesis are effective strategies for achieving this control in the preparation of copper(II)-chromium(III) hydroxo-nitrate and related compounds. dergipark.org.tr
The template-based method involves the formation of nanomaterials within the pores or channels of a nano-matrix, allowing the final morphology and size to be tailored by the shape of the template. rsc.org
Organic Template Influence on Nanostructure Formation
Organic molecules and biomaterials can serve as effective templates for directing the growth and assembly of inorganic nanostructures. The use of organic templates is a sophisticated strategy that can require complex processes. researchgate.net For instance, DNA molecules have been used as scaffolds to create copper nanowires. researchgate.net In this method, copper(II) ions first associate electrostatically with the DNA, and are then reduced to form a metallic sheath around the DNA template. researchgate.net
Similarly, natural, renewable materials like wood can act as a template due to their inherent sophisticated and hierarchical structure. researchgate.net Poplar wood has been used as a template to synthesize pure copper nanoparticles, which assemble into corncob-like deposits within the wood cell lumina. researchgate.net The formation of hybrid organic-inorganic nanoparticles can also act as a fluorescent probe for detecting ions like Cr³⁺. acs.org
The general principle involves the interaction of metal precursor ions with functional groups on the organic template. This localized concentration and arrangement of ions guides the subsequent nucleation and growth of the inorganic phase, leading to controlled nanostructures. researchgate.net This approach offers a pathway to synthesize copper-chromium hydroxide nitrate with specific, pre-determined architectures by selecting an appropriate organic template.
Role of Surfactants in Particle Size and Shape Regulation
Surfactants play a critical role in controlling the particle size and morphology during the synthesis of nanoparticles from solution. dergipark.org.trresearchgate.net They can influence the nucleation and growth kinetics, preventing particle aggregation and stabilizing the resulting nanostructures. researchgate.net
In the hydrothermal synthesis of copper hydroxynitrate, a zwitterionic surfactant (SB12) was used to control the material's morphology. dergipark.org.tr The synthesis was performed by reacting copper(II) nitrate with sodium borate (B1201080) in the presence of the surfactant at 180°C in a Teflon-lined autoclave. dergipark.org.tr The presence of the surfactant within its critical micellar concentration range is key to achieving the desired morphological control. dergipark.org.tr
The choice of precursor salts can also significantly influence the final morphology of the product. Studies on copper sulfide synthesis have shown that using different copper salts (nitrate, acetate, chloride, sulfate) as precursors leads to distinct morphological patterns, such as dendritic flowers of varying shapes and sizes. bhu.ac.in This indicates that the interaction between the precursor anion and the surfactant or solvent system is a crucial factor in directing the shape of the final micro- or nanoparticles. bhu.ac.in The surfactant molecules can selectively adsorb onto different crystal facets, altering their relative growth rates and thereby controlling the final particle shape.
Green Chemistry Approaches and Sustainable Synthetic Practices
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comstbb.edu.pk These approaches are increasingly being applied to the synthesis of nanomaterials to create more environmentally benign and economically viable production methods. researchgate.net
Solvent-Free and Low-Energy Synthesis Protocols
A key goal of green chemistry is to minimize waste and energy consumption. mdpi.com Solvent-free synthesis methods, such as mechanochemical grinding, are studied for their potential to reduce environmental impact. mdpi.com
In the context of copper hydroxo-nitrates, a simple, rapid, and low-energy synthesis route has been reported for Cu₂(OH)₃NO₃. This method involves the reaction of a magnesium hydroxide dispersion with a copper nitrate aqueous solution at room temperature and ambient pressure. scielo.br The reaction is fast, completed in about 20 minutes, and does not require heating, vacuum conditions, or long aging periods to achieve a product with a high degree of crystallinity. scielo.br This stands in contrast to other methods that employ boiling temperatures or lengthy hydrolysis times. scielo.br Such low-energy, room-temperature processes represent a significant step towards sustainable synthesis. uq.edu.au Additionally, microwave-assisted synthesis is another green technique that can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.com
Table 2: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Copper(II)-Chromium(III) Hydroxo-Nitrate | CuII1-xCrIIIx(OH)₂x·mH₂O |
| Copper(II) nitrate | Cu(NO₃)₂ |
| Chromium(III) nitrate | Cr(NO₃)₃ |
| Copper(II) hydroxide | Cu(OH)₂ |
| Copper(II) oxide | CuO |
| Magnesium hydroxide | Mg(OH)₂ |
| Copper hydroxynitrate | Cu₂(OH)₃NO₃ |
| Sodium borate | Na₂B₄O₇ |
| Copper sulfide | CuₓS |
| Copper acetate | Cu(C₂H₃O₂)₂ |
| Copper chloride | CuCl₂ |
| Copper sulfate (B86663) | CuSO₄ |
| Sodium hydroxide | NaOH |
| Ammonia (B1221849) | NH₃ |
| Urea (B33335) | CO(NH₂)₂ |
| Ammonium nitrate | NH₄NO₃ |
| Nitric acid | HNO₃ |
| Berkelium | Bk |
| Chromium | Cr |
Utilization of Earth-Abundant and Renewable Precursors
The pursuit of sustainable chemical manufacturing necessitates a shift from reliance on refined, virgin raw materials to the utilization of earth-abundant and renewable resources. In the context of copper;chromium(3+);hydroxide;nitrate synthesis, this involves exploring industrial byproducts, waste streams, and biomass as alternative sources for copper and chromium. While the direct synthesis of this compound from such precursors is an emerging area of research, existing studies on related materials provide a strong basis for the feasibility of this approach. The primary motivation is to develop a circular economy model for chemical production, reducing landfill burdens and the environmental impact associated with mining and refining primary ores.
Industrial slags, such as copper slag and chromium slag, represent a significant potential resource. These materials are voluminous byproducts of smelting operations and contain valuable metal oxides. Research has demonstrated the successful utilization of copper and chromium slags as primary raw materials in the production of glass-ceramics and alloys. mdpi.commdpi.com For instance, black ceramic tiles have been successfully prepared using chromium slag and copper smelting waste slag as the main components. mdpi.com The chemical composition of these slags, rich in oxides of the desired metals, makes them attractive candidates for extraction and subsequent use in the synthesis of layered double hydroxides (LDHs) like this compound.
A notable example of waste valorization in LDH synthesis is the use of aluminum saline slag, a hazardous waste from aluminum recycling, as an aluminum source for the synthesis of Copper-Aluminum (Cu-Al) LDHs. researchgate.net This demonstrates the principle of extracting a key metal from an industrial waste stream for the creation of a value-added nanomaterial. The process typically involves leaching the metal from the slag, followed by a co-precipitation reaction. This same principle can be theoretically extended to copper and chromium slags for the synthesis of the target compound. The challenge lies in developing efficient and selective leaching processes to obtain precursor solutions of the required purity.
Biomass and its derivatives also present a promising, renewable feedstock. Biochar, produced from the pyrolysis of organic waste such as camel dung, has been shown to effectively adsorb copper(II) and chromium(III) ions from aqueous solutions. acs.org This high affinity suggests that biomass could be used to accumulate and concentrate these metals from dilute waste streams, which could then be processed into precursor salts. Furthermore, research into the synthesis of biochar/LDH composites for the removal of heavy metals indicates a strong synergy between these material classes. researchgate.net While not a direct synthesis route from raw biomass, this approach highlights the potential for integrated systems where waste biomass is used to recover metal pollutants that are then used as precursors for the synthesis of materials like this compound.
The following tables summarize the chemical composition of relevant industrial slags and research findings on the use of waste-derived materials, illustrating the potential for their use as precursors.
Table 1: Representative Chemical Composition of Industrial Slags
| Oxide | Chromium Slag (wt%) | Copper Smelting Waste Slag (wt%) |
|---|---|---|
| SiO₂ | 20.3 | 36.4 |
| Al₂O₃ | 10.5 | 6.5 |
| Fe₂O₃ | 10.2 | 40.1 |
| CaO | 23.8 | 3.2 |
| MgO | 16.5 | 1.8 |
| Cr₂O₃ | 12.1 | - |
| CuO | - | 1.2 |
Data sourced from a study on the preparation of black ceramic tiles from industrial slags. researchgate.net
Interactive Data Table: Research on Waste and Biomass Utilization for Metal Recovery and Material Synthesis
| Research Focus | Precursor Material | Target Metals/Application | Key Findings | Reference |
|---|---|---|---|---|
| LDH Synthesis from Waste | Aluminum Saline Slag | Al for Cu-Al LDH | Successful synthesis of Cu-Al LDH from extracted aluminum, demonstrating waste-to-product feasibility. | researchgate.net |
| Ceramic Production | Chromium Slag & Copper Slag | Cu, Cr for Black Ceramic Tiles | Effective utilization of slags as raw materials, achieving stable encapsulation of heavy metals. | mdpi.com |
| Heavy Metal Adsorption | Camel Dung Biochar | Cu(II), Cr(III) | High removal efficiency, suggesting potential for metal recovery from wastewater for precursor synthesis. | acs.org |
| Composite Material Synthesis | Biochar | Mn, Al for MnAl-LDH composite | Successful synthesis of a biochar-LDH composite for environmental remediation applications. | researchgate.net |
| Metal Recovery | Copper Mine Tailings | Cu for CuO Nanoparticles | Extraction and functionalization of CuO from mine waste for nanomedicine applications. | mdpi.com |
The findings presented in these tables underscore the scientific basis for pursuing earth-abundant and renewable precursors for the synthesis of complex chemical compounds like this compound. Future research should focus on optimizing the extraction of copper and chromium from these waste streams and adapting existing LDH synthesis methodologies, such as co-precipitation, to accommodate the chemical matrix of these novel precursor sources.
Advanced Structural Elucidation and Crystallography of Copper Ii Chromium Iii Hydroxo Nitrate
Single Crystal and Powder X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of LDHs. Powder XRD (PXRD) patterns of these materials typically show characteristic reflections that confirm the formation of a layered structure. Well-ordered crystalline materials exhibit strong and sharp diffraction peaks for the (003) and (006) planes at low 2θ angles, which correspond to the basal spacing, along with less intense peaks at higher 2θ values corresponding to other planes like (110) mdpi.comacs.orgnih.gov.
The analysis of XRD patterns reveals that copper-chromium layered double hydroxides typically crystallize in a hexagonal layered structure with rhombohedral symmetry, assigned to the R-3m space group researchgate.net. The unit cell parameters, particularly the c parameter, are highly dependent on the size and orientation of the intercalated anion. The a parameter, which represents the cation-cation distance within the hydroxide (B78521) layer, is related to the ionic radii of the constituent metals mdpi.com.
| Compound | Space Group | 'a' Parameter (Å) | 'c' Parameter (Å) | Reference |
|---|---|---|---|---|
| Cu₂Cr-Cl | R-3m | 3.111 | 23.153 | ysxbcn.com (from previous search) |
| Cu₂Cr-LDH | R-3m | 3.03 | Not Reported | ntnu.no (from previous search) |
Note: The 'c' parameter is three times the basal spacing (d₀₀₃) for a 3R rhombohedral stacking sequence.
Neutron Diffraction Studies for Hydroxide and Water Molecule Localization
Neutron diffraction is a powerful technique for determining the positions of light atoms, particularly hydrogen, which are often difficult to localize accurately using X-ray diffraction. For layered double hydroxides, neutron diffraction studies would be invaluable for precisely mapping the hydrogen bonding network, determining the orientation of interlayer water molecules, and defining the positions of hydrogen atoms within the hydroxide layers. However, based on the surveyed scientific literature, specific neutron diffraction studies on copper-chromium-hydroxide-nitrate have not been reported. Such an analysis would provide a more complete and detailed crystallographic model.
Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are essential for characterizing the morphology and nanostructure of Cu-Cr-NO₃ LDH. Studies on various LDHs, including copper-containing ones, reveal that these materials typically form nanoparticles with irregular circular to hexagonal, sheet-like morphologies researchgate.netnih.gov. These thin nanosheets are often found aggregated in a lamellar structure researchgate.net.
Selected Area Electron Diffraction (SAED) patterns can be used to confirm the crystalline nature of the material. For instance, in a study on a Cu-Zn-Fe LDH, the SAED pattern showed diffraction rings consistent with the (110), (300), and (302) planes identified in XRD analysis, corroborating the polycrystalline nature of the aggregated nanosheets mdpi.comresearchgate.net.
HRTEM allows for direct visualization of the crystal lattice. Lattice fringes observed in HRTEM images provide direct evidence of the crystalline nature of the LDH nanosheets ysxbcn.com. The measured spacing between these fringes can be correlated with the d-spacings of crystallographic planes determined by XRD. For example, HRTEM analyses of related LDH systems have identified lattice spacings of 0.25 nm corresponding to the (009) plane of NiAl-LDH and 0.254 nm for the (113) plane of a Cu-Zn-Fe-LDH researchgate.netresearchgate.net. This level of analysis provides crucial information on the crystallinity and orientation at the nanoscale. Furthermore, LDH structures are known to contain a high concentration of surface defects, such as oxygen or hydroxide vacancies, which can be critical for their chemical and catalytic properties. While not always directly imaged, the presence of these defects can be inferred from structural and spectroscopic analyses.
Selected Area Electron Diffraction (SAED) for Phase Identification and Orientation
Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to investigate the crystallographic properties of materials. wikipedia.org When applied to copper(II)-chromium(III) hydroxo-nitrate, which often presents as nanocrystalline aggregates with a plate-like morphology, SAED provides crucial information about its phase and crystal orientation. researchgate.net
The resulting SAED patterns for this compound typically show a series of concentric rings decorated with bright, discrete spots. researchgate.netresearchgate.net This characteristic pattern indicates that the material is polycrystalline, composed of numerous individual crystallites. youtube.com The continuous rings arise from the diffraction of electrons by the randomly oriented crystal planes within the multitude of nanoparticles, while the distinct spots are a sign of the high degree of crystallinity within each individual platelet. researchgate.netyoutube.com
Each ring in the SAED pattern corresponds to a specific set of lattice planes (hkl) in the crystal structure. By measuring the diameter of these rings, the interplanar spacing (d-spacing) can be calculated. These values are then compared to known crystallographic data for layered double hydroxides to confirm the phase and determine the lattice parameters of the copper(II)-chromium(III) hydroxo-nitrate structure. researchgate.netresearchgate.net For instance, the prominent rings can be indexed to the (003), (006), and (009) planes, which are characteristic of the layered stacking in LDH materials. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) Spectroscopy
X-ray absorption spectroscopy (XAS), which includes both XANES and EXAFS, is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. researchgate.net It is particularly valuable for structurally complex or nanocrystalline materials like copper(II)-chromium(III) hydroxo-nitrate, as it does not require long-range crystalline order. ucalgary.ca
Local Atomic Environment and Coordination Numbers for Copper and Chromium
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations observed on the high-energy side of an absorption edge. nih.gov These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. nih.govyoutube.com Analysis of the EXAFS region provides quantitative information about the local atomic environment around the selected element, including interatomic distances, coordination numbers, and the identity of neighboring atoms. ucalgary.ca
For copper(II)-chromium(III) hydroxo-nitrate, EXAFS can be used to independently probe the environments of the copper and chromium atoms. In layered double hydroxide structures, both the divalent Cu(II) and trivalent Cr(III) cations typically occupy the centers of edge-sharing octahedra of hydroxide ions, forming the brucite-like layers. frontiersin.org
Copper (Cu) Environment: The Cu(II) ion, with its d⁹ electronic configuration, is often found in a tetragonally distorted octahedral environment due to the Jahn-Teller effect. ekb.eg EXAFS analysis would typically reveal four shorter equatorial Cu-O bond distances and two longer axial Cu-O distances. researchgate.net
Chromium (Cr) Environment: The Cr(III) ion is expected to be in a more regular octahedral coordination environment, surrounded by six oxygen atoms from the hydroxide groups at nearly equal distances. researchgate.net EXAFS fitting for the Cr K-edge would determine this Cr-O bond length, which is typically around 1.98 Å for Cr(III) in an oxygen environment. nih.gov
The technique can also provide information on the metal-metal (Cu-Cr, Cu-Cu, Cr-Cr) distances within the hydroxide sheets.
Interactive Table 1: Representative Local Coordination Data from EXAFS for Cu(II) and Cr(III) in Hydroxide Lattices
| Central Atom | Neighbor Atom | Coordination Number (N) | Interatomic Distance (Å) |
| Cu(II) | O | 4 + 2 | ~2.0 (equatorial), ~2.3 (axial) |
| Cr(III) | O | 6 | ~1.98 nih.gov |
| Cu/Cr | Cu/Cr | 6 | ~3.1 |
Oxidation States and Electronic Structure of Chromium in Copper(II)-Chromium(III) Hydroxo-Nitrate
X-ray Absorption Near Edge Structure (XANES) spectroscopy focuses on the region at and just above the absorption edge. researchgate.net The precise energy position and the features of the absorption edge are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.com
For copper(II)-chromium(III) hydroxo-nitrate, the Cr K-edge XANES spectrum is used to confirm the +3 oxidation state of chromium. youtube.comjeeadv.ac.in The +3 state is a particularly stable oxidation state for chromium due to its d³ electronic configuration, which results in a half-filled t₂g orbital set in an octahedral field, conferring extra stability. iitk.ac.inquora.com The XANES spectrum for a Cr(III) compound is distinct from that of other oxidation states, such as Cr(VI). nih.gov Specifically, the energy of the absorption edge for Cr(III) is lower than that for Cr(VI). nih.gov Furthermore, the pre-edge peak, which corresponds to the 1s → 3d electronic transition, has a characteristic intensity and position for Cr(III) that helps to unambiguously identify its oxidation state and local symmetry. nih.gov
Thermal Analysis for Structural Transformations and Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition mechanism of copper(II)-chromium(III) hydroxo-nitrate. researchgate.netresearchgate.net The process typically involves multiple, often overlapping, steps including dehydration, dehydroxylation, and the decomposition of interlayer nitrate (B79036) anions, ultimately yielding a mixed copper-chromium oxide. researchgate.netmdpi.com
Thermogravimetric Analysis (TGA) for Mass Loss Events and Stoichiometric Changes
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net For copper(II)-chromium(III) hydroxo-nitrate, the TGA curve typically shows three main stages of mass loss. researchgate.netmdpi.com
Loss of Adsorbed and Interlayer Water: The first weight loss occurs at relatively low temperatures, typically below 200°C. This corresponds to the removal of weakly bound surface water and the more structured water molecules located in the interlayer space of the LDH structure. researchgate.netnih.gov
Dehydroxylation: The second, and often most significant, weight loss occurs in the range of 200°C to 350°C. This step is attributed to the dehydroxylation of the brucite-like layers, where adjacent hydroxyl groups condense to form water molecules. researchgate.netmdpi.com
Decomposition of Nitrate Anions: The final stage of weight loss at higher temperatures (above 350°C) involves the decomposition of the interlayer nitrate anions. This process is complex and results in the release of various nitrogen oxides (NOx) and oxygen, leading to the collapse of the layered structure and the formation of a mixed metal oxide phase, such as CuO and CuCr₂O₄. nih.govrsc.org
Interactive Table 2: Typical TGA Decomposition Stages for Copper-Chromium Hydroxo-Nitrate
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - 200 | 10 - 15 | Removal of physisorbed and interlayer water. researchgate.net |
| 200 - 350 | 15 - 25 | Dehydroxylation of the metal hydroxide layers. mdpi.com |
| 350 - 500 | 20 - 30 | Decomposition of interlayer nitrate anions and formation of mixed oxides. nih.govresearchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Processes
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing energetic transitions such as melting, crystallization, or decomposition. nih.gov The DSC curve for copper(II)-chromium(III) hydroxo-nitrate complements the TGA data by showing the thermal nature of the decomposition events.
Each mass loss event observed in TGA corresponds to an endothermic peak in the DSC curve, indicating that energy is absorbed to drive the process. researchgate.net
A broad endothermic peak below 200°C corresponds to the energy required for the desorption and vaporization of interlayer water.
A sharper and more intense endothermic peak between 200°C and 350°C is associated with the dehydroxylation of the layers.
One or more endothermic peaks at higher temperatures are linked to the decomposition of the nitrate anions and the simultaneous crystallization of the resulting mixed oxide phases. researchgate.net
Interactive Table 3: DSC Events for the Thermal Decomposition of Copper-Chromium Hydroxo-Nitrate
| Peak Temperature (°C) | Thermal Event | Associated Process |
| ~150 | Endothermic | Dehydration (loss of interlayer water) researchgate.net |
| ~250 | Endothermic | Dehydroxylation of the brucite-like layers mdpi.com |
| ~400 | Endothermic | Decomposition of nitrate anions and structural collapse researchgate.net |
| >450 | Exothermic (sometimes observed) | Crystallization of the final mixed oxide product (e.g., CuCr₂O₄ spinel) |
Spectroscopic Characterization and Electronic Structure Analysis of Copper Ii Chromium Iii Hydroxo Nitrate
The spectroscopic analysis of copper(II)-chromium(III) hydroxo-nitrate, a type of layered double hydroxide (B78521) (LDH), provides critical insights into its intricate structure, the nature of chemical bonding, and its electronic properties. Techniques such as vibrational, electronic, and electron paramagnetic resonance spectroscopies are essential in elucidating the roles and environments of the constituent metal cations (Cu²⁺ and Cr³⁺) and the intercalated anions (OH⁻ and NO₃⁻).
Reactivity, Transformation Pathways, and Mechanistic Studies of Copper Ii Chromium Iii Hydroxo Nitrate
Thermal Decomposition Mechanisms and Solid-State Reactions
The thermal treatment of copper(II)-chromium(III) hydroxo-nitrate and related precursors initiates solid-state reactions that lead to the formation of various metal oxides. The nature of these products is highly dependent on the reaction conditions.
Heating copper and chromium nitrate (B79036) precursors, often in hydrated forms, leads to their decomposition and the subsequent formation of distinct oxide phases. acs.orgacs.org The thermal decomposition of the mixed-metal nitrate system can be seen as a multi-stage process. Initially, dehydration occurs, followed by the decomposition of the nitrate groups and the formation of basic nitrates as intermediates. researchgate.net For instance, the thermal decomposition of copper(II) nitrate trihydrate involves the formation of a basic copper nitrate, Cu(NO₃)₂·3Cu(OH)₂, before it fully converts to copper(II) oxide (CuO). researchgate.net
When both copper and chromium are present, the solid-state reaction can yield a mixture of single-metal oxides, such as CuO and chromium(III) oxide (Cr₂O₃), as well as mixed-metal oxide spinels. acs.orgmdpi.com The formation of the copper chromite (CuCr₂O₄) spinel is a key transformation. Studies involving the reaction of copper nitrate with chromium trioxide or chromium(III) oxide show that CuCr₂O₄ can form at temperatures around 480°C. acs.org The synthesis of CuO/CuCr₂O₄ composites can be achieved through the calcination of chromium-embedded metal-organic frameworks (MOF-199) derived from copper(II) nitrate and chromium(III) nitrate. rsc.org At calcination temperatures of 600°C, both CuO and CuCr₂O₄ phases are typically present. rsc.org Higher temperatures often favor the formation of more crystalline and well-defined spinel structures. mdpi.comresearchgate.net For example, in a study on Cu-Al, Cu-Fe, and Cu-Mn mixed oxides, spinel structures became more dominant at 1000°C compared to 600°C. mdpi.comresearchgate.net
Table 1: Products of Thermal Decomposition of Copper-Chromium Precursors
| Precursor System | Calcination Temperature | Key Products | Reference |
|---|---|---|---|
| Hydrated Copper Nitrate & Chromium Trioxide | 480°C | CuCr₂O₄, CuO | acs.org |
| Hydrated Copper Nitrate & Chromium(III) Oxide | 480°C | CuCr₂O₄, CuO | acs.org |
| Chromium-embedded MOF-199 (from Cu/Cr nitrates) | 600°C | CuO, CuCr₂O₄ | rsc.org |
| Co-precipitated Cu and Mn salts | 600°C | Mixed spinel, CuO | mdpi.comresearchgate.net |
This table is interactive. Click on the headers to sort.
The composition of the final products from thermal decomposition is significantly influenced by the surrounding atmosphere and the rate of heating. The decomposition of hydrated metal nitrates can proceed via solid-state hydrolysis reactions, especially for metals in higher oxidation states. tdl.org The atmosphere dictates the oxidative or reductive conditions during the reaction.
For instance, the calcination process for creating CuO/CuCr₂O₄ composites from MOF precursors can be performed first in an inert nitrogen atmosphere, followed by calcination in air. rsc.org This two-step process can control the oxidation states of the metals and the formation of the final oxide phases. The decomposition of copper nitrate itself can be complex, with the catalytic conversion of evolved NO₂ to NO and O₂ on the surface of the newly formed CuO. researchgate.net The presence of oxygen in the atmosphere can promote the oxidation of any intermediate species and ensure the formation of stable oxides like CuO and Cr₂O₃. Conversely, a reducing atmosphere could potentially lead to the formation of cuprous or metallic species. The heating rate also plays a role, as rapid heating can lead to different intermediate compounds and final product morphologies compared to slow, controlled heating.
Redox Chemistry of Copper(II)-Chromium(III) Hydroxo-Nitrate
The presence of two transition metals, copper and chromium, allows for rich redox chemistry, where chromium can exist in multiple oxidation states and copper can facilitate electron transfer processes.
Chromium is most stable in the +3 oxidation state but can be oxidized to the +6 state or reduced to the +2 state. melscience.comwikipedia.org The transformation between Cr(III) and Cr(VI) is particularly significant.
Oxidation of Cr(III) to Cr(VI): Chromium(III) in an aqueous solution, such as the hexaaquachromium(III) ion, can be oxidized to the chromate(VI) ion (CrO₄²⁻). This process is typically carried out in an alkaline medium. An excess of sodium hydroxide (B78521) is added to a solution containing Cr(III) ions to form the soluble hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. libretexts.org Subsequent warming with an oxidizing agent like hydrogen peroxide (H₂O₂) converts the green [Cr(OH)₆]³⁻ to the yellow chromate(VI) ion. libretexts.org
Reduction of Cr(VI) to Cr(III): The reverse process, the reduction of toxic and mobile Cr(VI) to the less toxic Cr(III), is a key reaction in environmental chemistry. acs.org This reduction can be achieved using various reducing agents. Electrochemical studies show that copper can act as an electron shuttle, promoting faster reduction rates of Cr(VI). acs.org This suggests that in the mixed-metal compound, the copper center could play an active role in the redox cycling of chromium. The reduction of dichromate(VI) ions can also be accomplished with zinc metal in an acidic solution. libretexts.org
The electrochemical behavior of the copper-chromium system is defined by the redox potentials of both metals and the mechanisms of electron transfer between them. Electron transfer reactions involving transition metal complexes can occur through two primary mechanisms: outer-sphere and inner-sphere. libretexts.orgwikipedia.org
Outer-sphere electron transfer involves the electron "hopping" through space between two complexes that remain separate. wikipedia.org
Inner-sphere electron transfer occurs when the two metal centers are connected by a bridging ligand during the electron transfer event. libretexts.orgwikipedia.org In the context of copper-chromium hydroxo-nitrate, a hydroxide or possibly a nitrate ligand could act as such a bridge.
Electrochemical studies using techniques like cyclic voltammetry can provide insight into these mechanisms. acs.orgmdpi.com Research on Cr(VI) reduction has demonstrated that copper promotes faster electron transfer rates, acting as an electron shuttle. acs.org The electrochemical reduction of nitrate ions, a key component of the title compound, is also catalyzed by copper surfaces. mdpi.comrsc.orgresearchgate.net The efficiency of this reduction is linked to the specific crystallographic orientation of the copper and the presence of active sites that can adsorb nitrate and its intermediates. mdpi.comrsc.org The high-rate electrochemical dissolution of copper in nitrate electrolytes involves a change in the complexation mechanism from hydration to "solvo-nitration," where nitrate ions become directly involved in the solvation shell of the dissolving copper. researchgate.net This highlights the active role the nitrate ion can play in the electrochemical transformations of the copper center.
Acid-Base Reactivity and Solubility Equilibria (focus on chemical transformations)
The presence of hydroxide and nitrate groups, along with the acidic nature of the hydrated metal cations, governs the compound's behavior in aqueous solutions of varying pH.
The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is acidic, with solutions typically having a pH in the range of 2-3. libretexts.org This acidity arises from the hydrolysis of the hydrated ion, where a proton is lost from a coordinated water molecule. libretexts.org When a base such as sodium hydroxide is added, protons are progressively removed from the water ligands, leading to the formation of a neutral, insoluble chromium(III) hydroxide, Cr(OH)₃, precipitate. libretexts.orgchemguide.co.uk Cr(OH)₃ is amphoteric, meaning it can react with both acids and bases. wikipedia.org In acidic solutions, it dissolves to form [Cr(H₂O)₆]³⁺. In strongly basic solutions, it dissolves to form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. wikipedia.orglibretexts.org
The solubility of both copper and chromium hydroxides is highly dependent on pH. researchgate.net In the presence of other ions, the precipitation behavior can be altered. For example, the presence of ions like copper(2+), nitrate, and sulfate (B86663) can affect the pH range at which chromium trihydroxide coagulates and precipitates. nih.gov
Table 2: pH-Dependent Species of Chromium(III) in Aqueous Solution
| Condition | Dominant Chromium Species | Chemical Equation | Reference |
|---|---|---|---|
| Acidic (pH < 4) | Hexaaquachromium(III) ion | Cr(OH)₃(s) + 3H⁺(aq) → [Cr(H₂O)₆]³⁺(aq) (simplified) | wikipedia.org |
| Near-Neutral | Chromium(III) hydroxide (precipitate) | [Cr(H₂O)₆]³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(s) + 6H₂O(l) | libretexts.orgchemguide.co.uk |
This table is interactive. Click on the headers to sort.
Protonation and Deprotonation Reactions on Hydroxide Surfaces
The hydroxide surfaces of the compound, composed of brucite-like layers of Cu(OH)₂ and Cr(OH)₃, are the primary sites for acid-base reactions. These reactions involve the protonation of surface hydroxyl groups and the deprotonation of coordinated water molecules. The simplest ion for chromium in an aqueous solution is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This complex is notably acidic, with typical solutions exhibiting a pH in the range of 2-3 due to the donation of a hydrogen ion from a ligand water molecule to the solvent.
Hydroxide ions from a solution like sodium hydroxide can remove protons from the water ligands attached to the chromium(III) ion. The progressive removal of protons from the coordinated water molecules leads to the formation of a neutral, insoluble chromium hydroxide complex, [Cr(H₂O)₃(OH)₃], which is a key component of the compound's structure. Further deprotonation can occur in the presence of excess hydroxide, leading to the formation of soluble anionic species like [Cr(OH)₆]³⁻.
Studies have shown that the presence of Cr(III) can significantly enhance the protonation of molecules, a phenomenon referred to as supercharging. While this effect has been primarily studied in the context of peptides for mass spectrometry, the underlying principle suggests that the highly acidic nature of the hexaaquochromium(III) ion can facilitate protonation at sites that are not typically basic. Nitrate salts, in particular, have been found to enhance this protonation effect more than chloride salts. This implies that the copper-chromium hydroxide surface, influenced by the intercalated nitrate, possesses a complex acid-base character capable of both accepting and donating protons.
Table 1: Summary of Protonation and Deprotonation Reactions
| Reaction Type | General Equation | Description |
|---|---|---|
| Acidity of Aqua-Ion | [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ | The hexaaquachromium(III) ion acts as an acid, donating a proton from a coordinated water molecule. |
| Deprotonation by Base | [Cr(H₂O)₆]³⁺ + 3OH⁻ → Cr(H₂O)₃(OH)₃ + 3H₂O | Stepwise removal of protons by a base like NaOH leads to the precipitation of a neutral hydroxide complex. |
| Further Deprotonation | Cr(H₂O)₃(OH)₃ + 3OH⁻ → [Cr(OH)₆]³⁻(aq) + 3H₂O | In excess base, the precipitate can redissolve to form a soluble hexahydroxochromate(III) ion. |
Ligand Exchange and Dissociation Processes Involving Nitrate and Hydroxide
Ligand exchange is a fundamental process in the chemistry of transition metal complexes, and copper(II)-chromium(III) hydroxo-nitrate is no exception. The coordination spheres of both copper and chromium are dynamic, allowing for the substitution of ligands like water, hydroxide, and nitrate.
The formation of the hydroxide structure itself is a result of ligand exchange, where water molecules in the initial aqua complexes, such as [Cu(H₂O)₆]²⁺ and [Cr(H₂O)₆]³⁺, are replaced by hydroxide ions. Hydroxide is a stronger ligand for Cu(II) than water and can displace it to form a copper hydroxide precipitate. Similarly, for chromium(III), ammonia (B1221849) can act as both a base (to deprotonate coordinated water) and a ligand, replacing water to form hexaamminechromium(III) ions in excess ammonia.
The nitrate ions in the structure are typically located in the interlayer space to balance the positive charge of the metal-hydroxide layers. However, they can also participate in coordination and dissociation processes. In copper(II) nitrate hydrates, both water molecules and nitrate groups can coordinate with the Cu(II) center. Mechanistic studies of related heme/copper assemblies show that nitrite (B80452) (a reduced form of nitrate) can bind to copper centers in different modes (e.g., O,O'-bidentate or O-unidentate), and its binding affinity and subsequent reactivity are influenced by the other ligands present.
The dissociation of nitrate from the interlayer or a coordination site can be influenced by the presence of competing ions in a solution. For instance, in solutions containing other anions like chloride or sulfate, these ions can replace the water ligands in the hexaaquachromium(III) ion, leading to the formation of species like [Cr(H₂O)₄Cl₂]⁺. This indicates that a similar exchange involving nitrate is plausible, establishing an equilibrium between coordinated and free nitrate ions.
Table 2: Key Ligand Exchange and Dissociation Processes
| Process | Example Reaction | Description |
|---|---|---|
| Hydroxide Exchange | [Cu(H₂O)₆]²⁺(aq) + 2OH⁻ → Cu(OH)₂(s) + 6H₂O(l) | Water ligands are displaced by hydroxide ions to form the solid hydroxide. |
| Anion Exchange | [Cr(H₂O)₆]³⁺ + 2Cl⁻ ⇌ [Cr(H₂O)₄Cl₂]⁺ + 2H₂O | Negative ions from the solution can replace coordinated water molecules. |
| Nitrate Dissociation | [M-NO₃]⁺ ⇌ M²⁺ + NO₃⁻ (where M is a complex cation) | Nitrate ions can dissociate from a coordination sphere into the solution, establishing an equilibrium. |
Photochemical and Radiolytic Transformations
The interaction of copper(II)-chromium(III) hydroxo-nitrate with electromagnetic radiation, from UV-visible light to high-energy radiation, can induce significant chemical and structural changes. These transformations are driven by the electronic properties of the copper and chromium centers and the photolability of the nitrate and hydroxide ligands.
Light-Induced Degradation Pathways and Quantum Yields
When exposed to light, particularly UV radiation, copper-chromium hydroxo-nitrate can act as a photocatalyst. Studies on CuCr-LDH nanocomposites have demonstrated their ability to degrade organic pollutants like dimethyl phthalate (B1215562) under sonophotocatalysis. The proposed mechanism involves the generation of highly reactive hydroxyl radicals (•OH). The absorption of light by the semiconductor-like LDH material promotes electrons to a higher energy state, creating electron-hole pairs. These charge carriers can react with water and oxygen to produce radicals that drive degradation processes.
The photochemistry of copper nitrate clusters has been studied in detail, revealing pathways relevant to the degradation of the compound itself. Upon absorption of UV light, Ligand-to-Metal Charge Transfer (LMCT) can occur. This is followed by either the decomposition of the cluster via the loss of a neutral copper nitrate molecule or the photochemical loss of a neutral NO₃ ligand. Furthermore, the population of π* orbitals in the nitrate ligands can lead to N-O bond photolysis, resulting in the loss of nitrogen dioxide (NO₂) or an oxygen atom, although this occurs with a small quantum efficiency.
Table 3: Summary of Potential Light-Induced Pathways
| Pathway | General Mechanism | Result |
|---|---|---|
| Photocatalysis | CuCr-LDH + hν → e⁻ + h⁺h⁺ + H₂O → •OH + H⁺ | Generation of reactive oxygen species that degrade pollutants. |
| Ligand-to-Metal Charge Transfer (LMCT) | [CuII(NO₃)ₓ] + hν → [CuI(NO₃)ₓ⁻¹(•NO₃)] | Leads to the photochemical loss of a neutral NO₃ ligand. |
| Intraligand (n→π*) Transition | NO₃⁻ + hν → [NO₃⁻]* | Population of π* orbitals in the nitrate ligand can induce N-O bond cleavage. |
Radiation Effects on Structural Integrity and Chemical Reactivity
Specific studies on the radiolytic transformations of copper(II)-chromium(III) hydroxo-nitrate are limited in the available literature. However, the effects of high-energy radiation (like gamma rays or electron beams) can be inferred from the principles of radiation chemistry and the known behavior of its components, such as layered double hydroxides, water, and nitrate ions.
The primary effect of ionizing radiation on an aqueous or hydrated system is the radiolysis of water, which produces a suite of highly reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (H•), and hydroxyl radicals (•OH). These radicals can initiate a cascade of secondary reactions.
Reactions with Hydroxide Layers: The powerful oxidizing (•OH) and reducing (e⁻aq) radicals can attack the metal centers, potentially altering their oxidation states (e.g., reducing Cu(II) to Cu(I) or oxidizing Cr(III)). Such changes would disrupt the electronic balance and structural integrity of the brucite-like sheets.
Reactions with Interlayer Nitrate: Nitrate ions are known to be reactive towards radiolytically generated species. The hydrated electron, a potent reducing agent, reacts rapidly with nitrate to produce nitrite (NO₂⁻). The hydroxyl radical can also react with nitrate, though the process is more complex.
Table 4: Potential Effects of Ionizing Radiation
| Process | Description | Potential Consequence |
|---|---|---|
| Water Radiolysis | H₂O + radiation → e⁻aq, H•, •OH, H₂O₂, H₂ | Formation of highly reactive radicals within and around the LDH structure. |
| Nitrate Reduction | NO₃⁻ + e⁻aq → NO₂⁻ | Conversion of interlayer nitrate to nitrite, altering the chemical composition. |
| Redox Reactions at Metal Centers | Cu(II) + e⁻aq → Cu(I) Cr(III) + •OH → Cr(IV) | Change in the oxidation state of the metal cations, leading to structural instability. |
Theoretical and Computational Chemistry Investigations of Copper Ii Chromium Iii Hydroxo Nitrate
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For CuCr-NO₃ LDH, DFT calculations are instrumental in predicting electronic properties, optimizing crystal geometry, and understanding magnetic interactions.
DFT calculations are employed to determine the electronic band structure and the density of states (DOS), which are fundamental to understanding the material's optical and electronic properties. The band gap energy (Eg) is a critical parameter that defines the material's potential for applications in photocatalysis and electronics.
Research Findings:
Band Gap: The visible-light response of MCr-LDHs (where M can be Cu, Ni, or Zn) is primarily attributed to the d-d transitions within the CrO₆ octahedra of the brucite-like layers. researchgate.net For pure Copper-Chromium Layered Double Hydroxide (B78521), DFT calculations and experimental results from Diffuse Reflectance Spectroscopy (DRS) have estimated the optical band gap to be approximately 2.1 eV. nih.govresearchgate.net This value indicates that the material can absorb light in the visible spectrum, making it a potential candidate for visible-light-driven photocatalysis. ntnu.no
Density of States (DOS): Analysis of the partial DOS provides insight into the contribution of different atomic orbitals to the valence and conduction bands. For analogous nitrate-intercalated LDHs, such as MgAl-NO₃ LDH, the main components of the valence band maximum (VBM) are derived from the p-orbitals of the oxygen atoms in the nitrate (B79036) anions. rsc.org The conduction band minimum (CBM) is typically composed of the orbitals of the metal cations in the hydroxide layers. rsc.org In the case of CuCr-NO₃ LDH, the electronic transitions are expected to occur from the O 2p orbitals to the Cu 3d and Cr 3d levels. researchgate.net The presence of Cr³⁺ introduces specific d-d transition states within the band gap, which enhances visible light absorption. researchgate.net
Table 6.1: Computed Band Gap Energies for CuCr LDH and Related Nanocomposites
| Material | Computed Band Gap (eV) | Source(s) |
|---|---|---|
| CuCr LDH | 2.1 | nih.govresearchgate.net |
| CuCr LDH/GO | 1.74 | nih.govresearchgate.net |
| CuCr LDH/rGO | 1.68 | nih.govresearchgate.net |
DFT calculations allow for the optimization of the crystal structure of CuCr-NO₃ LDH, predicting lattice parameters, bond lengths, and bond angles. The results can be validated against experimental data from techniques like X-ray diffraction (XRD). Furthermore, the vibrational frequencies corresponding to different functional groups can be calculated and compared with Fourier-transform infrared (FTIR) spectroscopy data.
Research Findings:
Geometrical Optimization: Structural optimization of LDHs typically confirms the hexagonal layered structure with rhombohedral symmetry (R-3m space group). nih.gov For nitrate-intercalated CuCr-LDH, the optimized lattice parameters are expected to be in close agreement with experimental XRD data, which report unit cell parameters of a = b = 0.31 nm and c = 0.88 nm. researchgate.net DFT studies on similar LDHs, like Mg-Al-CO₃, have successfully modeled the layered structure, including the arrangement of interlayer anions and water molecules. nih.gov
Vibrational Frequency Analysis: Calculated vibrational frequencies help in assigning the absorption bands observed in experimental FTIR spectra. For CuCr-NO₃ LDH, key vibrational modes include:
A broad absorption band around 3450 cm⁻¹, attributed to the O-H stretching vibrations of the hydroxide groups in the brucite-like layers and interlayer water molecules. nih.govfrontiersin.org
A peak near 1630-1650 cm⁻¹ corresponding to the bending mode of interlayer water molecules. nih.govfrontiersin.org
A strong, sharp absorption peak around 1376-1387 cm⁻¹, which is the characteristic antisymmetric stretching vibration of the intercalated nitrate (NO₃⁻) anions. nih.govresearchgate.netfrontiersin.org
Bands in the low-frequency region (400–1000 cm⁻¹) related to the metal-oxygen (Cu-O, Cr-O) and metal-hydroxide (Cu-OH, Cr-OH) lattice vibrations. nih.govscienceopen.com
Table 6.2: Key Vibrational Frequencies in Copper-Chromium Hydroxide Nitrate
| Frequency (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| ~3450 | O-H stretching (hydroxyl groups and H₂O) | nih.govfrontiersin.org |
| ~1630 | H-O-H bending (interlayer H₂O) | nih.gov |
| ~1376 | Antisymmetric stretching of intercalated NO₃⁻ | nih.govresearchgate.net |
| 400-1000 | M-O and M-OH lattice vibrations | nih.govscienceopen.com |
The presence of transition metal ions with unpaired electrons, Cu²⁺ (d⁹ configuration) and Cr³⁺ (d³ configuration), imparts magnetic properties to the material. DFT calculations can elucidate the nature and strength of the magnetic coupling (ferromagnetic or antiferromagnetic) between these metal centers, which are mediated primarily by the bridging hydroxide (OH⁻) groups through a superexchange mechanism.
Molecular Dynamics (MD) Simulations for Structural Dynamics
MD simulations model the time-dependent behavior of molecular systems, providing a detailed picture of atomic and molecular motions. For CuCr-NO₃ LDH, MD simulations are essential for studying the dynamics of interlayer species and for understanding the material's response to thermal changes.
The interlayer space of CuCr-NO₃ LDH contains nitrate anions and water molecules that are not static but exhibit dynamic behavior. MD simulations can track the movement, orientation, and diffusion of these species, which is crucial for applications involving anion exchange or controlled release.
Research Findings: MD simulations on analogous LDH systems, such as ZnAl-NO₃ LDH, reveal significant insights into interlayer dynamics. nih.gov
Anion and Water Mobility: The nitrate ions and water molecules are mobile within the interlayer gallery. Simulations show that water molecules form a hydration shell around the nitrate ions and establish a hydrogen-bonding network with the hydroxide layers. nih.gov
Anion Exchange Dynamics: MD models can simulate the anion exchange process, for instance, by placing the LDH particle in an aqueous NaCl solution. These simulations track the movement of chloride ions from the solution into the interlayer space and the corresponding release of nitrate ions into the solution. nih.gov The process is often accompanied by a significant influx of water molecules into the interlayer, which can lead to an increase in the interlayer volume (delamination). nih.gov
Diffusion Coefficients: Simulations can be used to calculate the diffusion coefficients of the interlayer species. Studies on other LDHs have shown that the diffusion of anions like Cl⁻ is significantly slower within the confined interlayer space compared to in bulk solution. sandia.gov The binding energy of the anion to the hydroxide layers, which can be estimated by DFT, influences its mobility; anions with lower binding energies, such as nitrate, are expected to be more readily exchanged. rsc.org
MD simulations, often complemented by DFT calculations, can model the structural changes that CuCr-NO₃ LDH undergoes upon heating. This provides an atomic-level understanding of the material's thermal stability and the mechanisms of its decomposition.
Research Findings: Studies on the thermal behavior of Mg-Al-CO₃ LDHs provide a detailed, analogous model for the expected transformations in CuCr-NO₃ LDH. nih.gov The decomposition typically occurs in distinct stages:
Dehydration: At lower temperatures (typically below 250°C), the initial phase transition involves the loss of physisorbed and interlayer water molecules. MD and DFT simulations show that this leads to a significant decrease in the interlayer spacing. For Mg-Al LDH, this collapse is from ~7.6 Å to ~6.7 Å. rsc.orgnih.gov
Dehydroxylation and Anion Re-coordination: At higher temperatures, the hydroxide groups within the brucite-like layers begin to break down (dehydroxylation), releasing more water. Simulations suggest that as hydroxyls are removed, the interlayer anions (nitrate) may coordinate directly with the metal cations in the layers. nih.gov
Structural Collapse: Ultimately, with continued heating, the layered structure collapses to form a mixed metal oxide (e.g., a mixture of CuO and Cr₂O₃), a process that is often completed above 450°C. rsc.org
These computational investigations provide a comprehensive, atomistic picture of the static and dynamic properties of Copper(II)-Chromium(III) Hydroxo-Nitrate, complementing experimental findings and guiding the development of this material for various applications.
Ab Initio and Semi-Empirical Methods for Electronic Properties
The electronic properties of copper(II)-chromium(III) hydroxo-nitrate are fundamental to understanding its behavior, from its color and magnetic properties to its chemical reactivity. Ab initio and semi-empirical quantum chemical methods are employed to calculate these properties.
Ab Initio Methods: Ab initio methods are based on first principles of quantum mechanics, solving the Schrödinger equation without experimental parameters. scispace.com For a material like copper(II)-chromium(III) hydroxo-nitrate, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used. These calculations can determine properties such as the electronic band structure, density of states (DOS), and molecular orbital energies. For instance, spin-polarized DFT calculations can be used to investigate the magnetic coupling between the Cu(II) (d⁹) and Cr(III) (d³) centers, predicting whether the interaction is ferromagnetic or antiferromagnetic. Ab initio calculations of the DOS can reveal the contributions of copper, chromium, oxygen, nitrogen, and hydrogen orbitals to the valence and conduction bands. researchgate.net
Semi-Empirical Methods: Semi-empirical methods also stem from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnumberanalytics.com This makes them computationally less expensive than ab initio methods, allowing for the study of larger systems. wikipedia.org Methods like PM3 (Parametric Method 3), AM1 (Austin Model 1), and ZINDO (Zerner's Intermediate Neglect of Differential Overlap) can be applied. scribd.commpg.de These methods are particularly useful for predicting electronic spectra and reactivity indices, such as the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. numberanalytics.com
The table below illustrates the type of electronic property data that can be generated for copper(II)-chromium(III) hydroxo-nitrate using these computational methods.
Table 1: Hypothetical Electronic Properties of Copper(II)-Chromium(III) Hydroxo-Nitrate Calculated by Different Quantum Chemical Methods.
| Property | Calculated Value | Unit |
|---|
Force Field Development for Interatomic Interactions in Copper(II)-Chromium(III) Hydroxo-Nitrate Systems
To perform large-scale molecular dynamics (MD) simulations that can model the behavior of thousands or millions of atoms over time, a classical description of interatomic forces, known as a force field, is required. A force field is a set of potential energy functions and parameters that describe the interactions between atoms.
For a mixed-metal system like copper(II)-chromium(III) hydroxo-nitrate, developing an accurate force field is a significant undertaking. The process typically involves:
Defining Functional Forms: Choosing mathematical functions to describe bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic).
Parameterization: Determining the parameters for these functions. This is often done by fitting the force field's predictions to a "training set" of data obtained from high-level ab initio calculations or experimental data. nih.govpsu.edu
Training Set Generation: The training set for this system would need to include a wide range of structures, such as small clusters representing different coordination environments of Cu(II) and Cr(III), bulk crystal structures, and configurations involving water molecules to simulate aqueous environments. caltech.eduresearchgate.net
Validation: The force field is then tested on systems and properties not included in the training set to ensure its transferability and accuracy. nih.govpsu.edu
Reactive force fields, such as ReaxFF, go a step further by allowing for the formation and breaking of chemical bonds during a simulation, which is essential for studying chemical reactions. osti.gov The development of a ReaxFF potential for this system would require a multistage strategy, training against quantum mechanics (QM) data for various condensed phases and cluster structures. nih.govcaltech.edu
The following table provides an example of the types of parameters found in a force field for this system.
Table 2: Representative Parameters in a Hypothetical Force Field for Copper(II)-Chromium(III) Hydroxo-Nitrate Systems.
| Parameter | Description | Hypothetical Value |
|---|
Prediction of Reaction Pathways and Transition States for Chemical Transformations
Understanding how copper(II)-chromium(III) hydroxo-nitrate forms, decomposes, or transforms is crucial for controlling its synthesis and predicting its stability. Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a given chemical transformation.
Key aspects of this predictive work include:
Identifying Reactants, Products, and Intermediates: The starting and ending points of a reaction, along with any stable species formed along the way, are optimized to find their minimum energy structures.
Locating Transition States (TS): The transition state is the highest energy point along the lowest energy reaction path. It represents the energy barrier that must be overcome for the reaction to occur. Locating the TS is a critical and computationally intensive step.
Calculating Reaction Energetics: By determining the energies of the reactants, products, and transition states, key thermodynamic and kinetic parameters like the enthalpy of reaction (ΔH) and the activation energy (Ea) can be calculated. Semi-empirical methods can be employed to calculate potential energy surfaces and identify transition states to understand the kinetics and thermodynamics of complex reactions. numberanalytics.com
For copper(II)-chromium(III) hydroxo-nitrate, potential transformations of interest could include thermal decomposition into mixed metal oxides, or ion exchange reactions in solution. nih.gov For example, a computational study might investigate the step-by-step mechanism of nitrate ligand dissociation or the condensation of hydroxide groups to form water and a metal-oxide framework. Iron-chromium complexes are known to be involved in catalytic hydrogenation, while iron-copper complexes are used in catalytic oxidation, suggesting the potential for rich redox chemistry in mixed Cu-Cr systems. mdpi.com
The table below presents hypothetical data for a proposed thermal decomposition pathway.
Table 3: Hypothetical Energetics for a Proposed Decomposition Pathway of Copper(II)-Chromium(III) Hydroxo-Nitrate.
| Parameter | Value (kJ/mol) | Description |
|---|
Advanced Applications in Materials Science and Catalysis Involving Copper Ii Chromium Iii Hydroxo Nitrate
Catalysis and Photocatalysis
The combination of redox-active copper and chromium centers within a stable layered structure makes Cu-Cr LDH a potent material for both catalytic and photocatalytic applications. The synergistic interactions between these metals are key to its enhanced performance in various chemical transformations.
Cu-Cr layered double hydroxides and their derived mixed oxides are effective heterogeneous catalysts for several important chemical reactions. They are particularly noted for their performance in oxidation processes. For instance, the calcination of Cu-Cr LDH precursors at elevated temperatures yields highly active Cu-Cr mixed metal oxides. These materials have demonstrated high efficiency in the total oxidation of volatile organic compounds (VOCs) like toluene (B28343). The high catalytic activity is attributed to the formation of a homogeneous solid solution of CuO and CuCr2O4 spinel, which possesses excellent redox properties and oxygen mobility.
The catalytic performance is heavily influenced by the Cu/Cr molar ratio and the calcination temperature, which determine the final phase composition, crystal size, and surface area of the catalyst. Optimal conditions lead to catalysts that can achieve complete toluene conversion at relatively low temperatures (around 265-300 °C). Furthermore, these catalysts have been successfully employed in the wet peroxide oxidation of phenols, showcasing their versatility in treating industrial wastewater.
The semiconducting nature of Cu-Cr based materials allows them to function as photocatalysts under light irradiation, making them suitable for environmental cleanup. These materials are particularly effective in the degradation of organic dyes and the reduction of toxic heavy metal ions.
The photocatalytic mechanism involves the generation of electron-hole pairs (e- and h+) when the material absorbs photons with energy exceeding its band gap. In the case of dye degradation, the highly reactive hydroxyl radicals (•OH) are formed, which then attack and break down the complex organic molecules into simpler, less harmful substances.
Table 1: Photocatalytic Degradation of Methylene Blue using Cu-Cr LDH
| Parameter | Value | Reference |
| Catalyst | Cu-Cr LDH | |
| Pollutant | Methylene Blue | |
| Light Source | UV Lamp | |
| Degradation Efficiency | ~99% | |
| Time | 180 min |
One of the most significant applications of Copper(II)-Chromium(III) Hydroxo-Nitrate is its role as a precursor for creating highly active and stable catalysts. The thermal decomposition (calcination) of the LDH structure is a common method to produce mixed metal oxides (MMOs). This process involves the removal of interlayer water and anions, followed by the dehydroxylation and collapse of the layered structure to form an intimate mixture of metal oxides.
Adsorption and Separation Technologies
The unique structure of Cu-Cr LDH, characterized by positively charged layers and exchangeable interlayer anions, makes it an excellent adsorbent for removing anionic pollutants from water.
The primary mechanism for the removal of anionic pollutants by Cu-Cr LDH is anion exchange. The nitrate (B79036) ions (NO3-) present in the interlayer space can be readily exchanged with other anions from the surrounding solution. This has been effectively demonstrated for the removal of toxic hexavalent chromium, which typically exists as chromate (B82759) (CrO4^2-) or dichromate (Cr2O7^2-) anions in water.
Besides anion exchange, surface adsorption also plays a crucial role. The hydroxyl groups on the surface of the LDH layers can participate in the complexation of pollutants. The high surface area and porous nature of the material provide ample sites for these interactions to occur. The adsorption process is often pH-dependent, as the surface charge of the LDH and the speciation of the pollutant can change with pH.
Cu-Cr LDH has shown selectivity in its adsorption capabilities, favoring certain anions over others based on factors like charge density, size, and geometry. This selectivity is vital for targeted pollutant removal from complex wastewater streams.
The equilibrium of the adsorption process is often described using adsorption isotherm models, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. Studies have shown that the adsorption of Cr(VI) onto Cu-Cr LDH often fits the Langmuir model well, indicating a monolayer adsorption process. This provides valuable information for designing and optimizing large-scale water treatment systems.
Table 2: Adsorption Isotherm Parameters for Cr(VI) on Cu-Cr LDH
| Isotherm Model | Parameter | Value | Reference |
| Langmuir | q_max (mg/g) | 142.86 | |
| Langmuir | K_L (L/mg) | 0.054 | |
| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | 28.34 | |
| Freundlich | n | 3.15 |
Note: The better fit of the Langmuir model (based on the correlation coefficient) suggests monolayer adsorption.
Electrode Materials and Energy Storage (focus on fundamental electrochemical behavior)
The fundamental electrochemical behavior of materials derived from copper-chromium hydroxo-nitrate precursors is rooted in the redox activity of both copper and chromium ions. These materials are promising for energy storage devices due to the multiple accessible oxidation states of the transition metals, which facilitate Faradaic reactions essential for high-performance electrodes.
Materials derived from copper-chromium hydroxo-nitrate, typically mixed copper-chromium oxides, are explored as pseudocapacitor electrodes. The charge storage mechanism is not based on simple electrostatic charge accumulation as in electric double-layer capacitors (EDLCs), but on fast and reversible Faradaic redox reactions occurring at or near the electrode surface. researchgate.net
The primary charge storage mechanism involves the redox transitions of the metal ions. For copper, the reactions typically involve Cu⁺/Cu²⁺ couples, while chromium can cycle through Cr³⁺/Cr⁴⁺ or other states. In an alkaline electrolyte, the proposed reactions can be summarized as:
Cu-based reaction: CuO + OH⁻ ↔ CuOOH + e⁻
Cr-based reaction: Cr₂O₃ + OH⁻ ↔ 2CrO₂ + H₂O + e⁻
The synergy between copper and chromium in a mixed oxide lattice can enhance electrochemical performance in several ways:
Enhanced Conductivity: The presence of multiple metal cations can improve the electrical conductivity of the electrode material compared to single oxides.
Increased Active Sites: The combination of two different metal ions creates a more complex surface with a higher density of electrochemically active sites for redox reactions.
Structural Stability: The mixed-metal oxide structure can exhibit greater stability during repeated charge-discharge cycles compared to its single-metal counterparts.
Table 1: Electrochemical Characteristics of Related Transition Metal Oxides for Supercapacitors
| Material | Typical Synthesis Route | Charge Storage Mechanism | Key Advantages |
|---|---|---|---|
| CuO | Hydrothermal, Precipitation, Sol-gel | Pseudocapacitance (Cu⁺/Cu²⁺) | High theoretical capacitance, Low cost |
| Cr₂O₃ | Thermal decomposition, Hydrothermal | Pseudocapacitance (Cr³⁺/Cr⁴⁺) | Wide potential window, Good stability |
| NiO/Co₃O₄ | Hydrothermal, Co-precipitation | Pseudocapacitance (Ni²⁺/Ni³⁺, Co²⁺/Co³⁺/Co⁴⁺) | Very high capacitance, Rich redox activity |
| Mn₃O₄ | Hydrothermal, Sol-gel | Pseudocapacitance (Mn²⁺/Mn³⁺/Mn⁴⁺) | Environmentally benign, High theoretical capacitance researchgate.net |
This table presents data for analogous materials to illustrate the fundamental principles applicable to copper-chromium systems.
In the context of batteries, materials derived from copper-chromium precursors function through ion intercalation and deintercalation, a process characteristic of battery-type electrodes. This mechanism involves the insertion and removal of ions (e.g., Li⁺, Zn²⁺, Na⁺) from the crystal lattice of the electrode material during discharge and charge cycles.
For instance, in a zinc-ion battery (ZIB), a copper-chromium oxide cathode would operate via the reversible intercalation of Zn²⁺ ions. The process can lead to structural changes in the host material. Studies on related materials like copper hexacyanoferrate (CuHCF) in ZIBs show that the host structure undergoes significant transformation upon cycling. researchgate.net An irreversible substitution of copper ions by zinc ions can occur, leading to the formation of new phases and affecting the long-term cycling stability and capacity of the battery. researchgate.netresearchgate.net
The presence of chromium alongside copper could potentially stabilize the host structure against such irreversible transformations, improving cycling performance. The Cr(III) ions, being relatively stable, might form a robust framework that better accommodates the strain of ion insertion/removal, thereby enhancing the reversibility of the electrochemical reactions.
Sensing Applications (focus on the chemical interaction leading to sensing)
The high surface reactivity and semiconductor properties of materials derived from copper-chromium hydroxo-nitrate make them suitable for chemical sensing applications. The sensing mechanism is predicated on the interaction between the analyte (gas or liquid) and the surface of the material, which results in a measurable change in the material's electrical properties.
Chemiresistive sensors operate based on the change in electrical resistance of the sensing material upon exposure to a target analyte. For copper-chromium oxide, a p-type semiconductor, the fundamental mechanism involves redox reactions on the surface. researchgate.netrsc.org
Oxygen Adsorption: In air, oxygen molecules adsorb onto the oxide surface and capture free electrons from the material's conduction band, forming chemisorbed oxygen ions (O₂⁻, O⁻, or O²⁻). This process decreases the electron concentration and increases the hole concentration, creating a high-resistance state.
O₂(gas) + e⁻ → O₂⁻(ads)
Analyte Interaction:
Reducing Gases (e.g., NH₃, H₂S, CO): When a reducing gas is introduced, it reacts with the adsorbed oxygen ions, releasing the trapped electrons back into the conduction band. researchgate.net This increases the electron concentration, reduces the hole concentration, and thus decreases the material's resistance.
2NH₃(gas) + 3O⁻(ads) → N₂ + 3H₂O + 3e⁻
Oxidizing Gases (e.g., NO₂, O₃): An oxidizing gas will extract more electrons from the surface, further increasing the hole concentration and leading to an increase in resistance.
The incorporation of Cr(III) into the copper oxide lattice can enhance sensing performance by creating more surface defects and active sites for gas adsorption, and by modifying the electronic band structure to improve sensitivity and selectivity. rsc.org
Electrochemical sensors utilize the catalytic properties of the electrode material to facilitate the oxidation or reduction of a target analyte, generating a current that is proportional to the analyte's concentration. Copper-based materials are particularly effective for the electrochemical detection of nitrates, a common environmental pollutant. mdpi.commdpi.com
The sensing mechanism for nitrate (NO₃⁻) involves its electrocatalytic reduction on the surface of the copper-containing electrode. mdpi.comresearchgate.net The process is complex but generally proceeds through the following steps:
Adsorption of nitrate ions onto the active sites of the electrode.
A series of electron transfer steps to reduce nitrate, potentially to nitrite (B80452) (NO₂⁻), nitric oxide (NO), or all the way to ammonia (B1221849) (NH₃). rsc.org
NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻
The presence of Cr(III) in the electrode material can enhance this process by:
Increasing Active Sites: Creating a heterogeneous surface with a higher density of catalytically active centers. mdpi.com
Promoting Electron Transfer: The mixed-valence states of Cu and Cr can facilitate more efficient electron transfer kinetics, lowering the overpotential required for nitrate reduction and increasing the sensitivity of the sensor. mdpi.com
Precursor Chemistry for Advanced Functional Materials
One of the most significant applications of copper(II)-chromium(III) hydroxo-nitrate is its use as a precursor for synthesizing more complex functional materials. The intimate, atomic-level mixing of Cu²⁺ and Cr³⁺ in the precursor lattice is crucial for forming homogeneous mixed-metal oxides or other composite structures upon thermal treatment.
A key example is the synthesis of chromium-doped or chromium-composite materials. By starting with a solution containing both copper(II) nitrate and chromium(III) nitrate, a mixed-metal precursor can be formed. rsc.org For instance, chromium can be incorporated into a Metal-Organic Framework (MOF), such as MOF-199, which is typically built from copper ions. The synthesis involves dissolving both copper(II) nitrate trihydrate and chromium(III) nitrate nonahydrate with an organic linker, leading to a Cr-embedded MOF. rsc.org
This Cr-doped MOF then serves as a template or precursor for further transformations. Calcination (high-temperature heating) of the Cr-MOF precursor in a controlled atmosphere can decompose the organic linker and convert the metal ions into a mixed-metal oxide composite. rsc.org This method allows for precise control over the final material's composition and morphology.
Table 2: Synthesis of CuO/CuCr₂O₄ Composites from a Cr-MOF-199 Precursor
| Step | Process | Reagents/Conditions | Resulting Material | Reference |
|---|---|---|---|---|
| 1 | Precursor Synthesis | Copper(II) nitrate trihydrate, Chromium(III) nitrate nonahydrate, Trimesic acid; Solvent (H₂O/EtOH/DMF); 85 °C for 24h | Chromium-embedded MOF-199 (Cr-MOF-199) | rsc.org |
| 2 | Calcination | Heat Cr-MOF-199 in N₂ atmosphere to 600 °C, followed by heating in air atmosphere for 3 hours. | CuO/CuCr₂O₄ composite | rsc.org |
This precursor approach is highly versatile. By varying the initial ratio of copper to chromium nitrate, the calcination temperature, or the atmosphere, a wide range of materials with tailored properties can be engineered for applications in catalysis, such as the hydroxylation of phenol. rsc.org The use of copper and chromium nitrates as precursors is a common strategy for creating various materials, including other MOFs and catalysts. nih.govresearchgate.net
Controlled Synthesis of Mixed-Metal Oxides (e.g., spinels, CuO, Cr2O3)
Copper(II)-chromium(III) hydroxo-nitrate is a key precursor for the controlled synthesis of mixed-metal oxides, most notably copper chromite (CuCr₂O₄) spinel, as well as individual oxides like copper(II) oxide (CuO) and chromium(III) oxide (Cr₂O₃). The thermal decomposition (calcination) of the hydroxo-nitrate precursor is the fundamental step to achieve these oxide phases. The intimate mixing of Cu²⁺ and Cr³⁺ ions at an atomic level within the precursor's structure facilitates the formation of homogeneous mixed-metal oxides at lower temperatures compared to traditional solid-state reactions.
Various synthesis routes are employed to first produce the copper-chromium hydroxo-nitrate precursor, which in turn dictates the properties of the final oxide product. Common methods include co-precipitation and sol-gel techniques, which utilize copper and chromium nitrate salts as starting materials. osti.govsid.ir
Co-precipitation: This is a widely used, facile method where a basic solution is added to a mixed aqueous solution of copper(II) nitrate trihydrate and chromium(III) nitrate nonahydrate. sid.irresearchgate.net This process precipitates a copper-chromium layered double hydroxide (B78521) where nitrate ions are intercalated between the metal hydroxide layers. researchgate.netnih.gov The subsequent calcination of this LDH precursor at specific temperatures leads to the collapse of the layered structure and the formation of mixed oxides. nih.gov For instance, the formation of the CuCr₂O₄ crystal can be achieved at temperatures as low as 520 °C. sid.ir
Sol-Gel Method: In this method, metal nitrates are dissolved in a solvent with a complexing agent, such as citric acid, and a polyalcohol like ethylene (B1197577) glycol. osti.govresearchgate.net This forms a homogenous gel containing the metal ions. Drying and subsequent calcination of this gel yield the desired oxide nanoparticles. researchgate.net The sol-gel route offers excellent control over the stoichiometry and homogeneity of the resulting oxides. osti.gov For example, analysis of the dried gel from a Pechini sol-gel method revealed the presence of CuO and Cr₂O₃, which upon calcination at temperatures above 600-650°C, transformed into the CuCr₂O₄ spinel phase. osti.gov
Hydrothermal Synthesis: This technique involves the reaction of copper and chromium nitrate solutions in a sealed vessel (autoclave) at elevated temperatures. cdnsciencepub.comdergipark.org.tr It can be used to synthesize crystalline copper hydroxynitrate precursors which can then be calcined to form CuO. dergipark.org.trresearchgate.net Hydrothermal methods allow for precise control over the crystallinity and morphology of the precursor, which influences the final oxide properties. researchgate.net
The calcination temperature is a critical parameter that determines the final oxide phases and their crystallinity. Thermogravimetric analysis (TGA) shows that the decomposition of copper-chromium precursors involves multiple steps, including dehydration and the decomposition of hydroxides and nitrates, ultimately leading to the crystallization of the oxide phase. sid.irresearchgate.net Studies have shown that a single-phase tetragonal CuCr₂O₄ spinel can be obtained after calcination at temperatures between 520 °C and 1000 °C. sid.irresearchgate.net At lower calcination temperatures, a mixture of CuO and Cr₂O₃ may coexist with the spinel phase. osti.gov
| Synthesis Method | Precursors | Calcination Temperature (°C) | Resulting Oxide Phases | Reference |
|---|---|---|---|---|
| Inverse Co-precipitation | Cu(NO₃)₂·3H₂O, Cr(NO₃)₃·9H₂O | 520 | CuCr₂O₄ (nanoparticles) | sid.ir |
| Pechini Sol-Gel | Copper nitrate, Chromium nitrate, Citric acid, Ethylene glycol | 650 | CuCr₂O₄ (spinel) | osti.gov |
| Sol-Gel Combustion | Cu(NO₃)₂·3H₂O, Cr(NO₃)₃·9H₂O, Ethylene glycol | 1000 | Pure tetragonal spinel CuCr₂O₄ | researchgate.net |
| Hydrothermal then Calcination | Cu(NO₃)₂·3H₂O, Na₂B₄O₇·10H₂O | 400 | CuO (from Cu₂(OH)₃NO₃ precursor) | dergipark.org.tr |
| Impregnation then Calcination | Cu(NO₃)₂·3H₂O, Cr(NO₃)₃·9H₂O on GaN:ZnO | 350 (623 K) | Cu(II)–Cr(III) mixed-oxide nanoparticles | rsc.org |
Nanostructured Materials Formation and Morphological Control
The use of copper(II)-chromium(III) hydroxo-nitrate precursors enables significant control over the morphology and nanostructure of the resulting materials, which is crucial for applications in catalysis and materials science. bohrium.com The synthesis method and its parameters, such as pH, temperature, reactant concentrations, and the use of structure-directing agents, are pivotal in tailoring the final morphology. nih.govnih.gov
Nanosheet Formation: The synthesis of copper-chromium layered double hydroxide (CuCr-LDH) via co-precipitation methods typically results in the formation of nanostructured materials with a plate-like or nanosheet morphology. nih.gov Scanning Electron Microscopy (SEM) analysis of CuCr-LDH often reveals thin, randomly oriented nanosheets. nih.gov This inherent two-dimensional structure is a direct consequence of the layered crystalline nature of LDHs. researchgate.net
Nanoparticle Synthesis: Thermal decomposition of the hydroxo-nitrate precursors, whether derived from co-precipitation or sol-gel methods, is a common route to produce nanoparticles of mixed-metal oxides. researchgate.netresearchgate.net For example, the inverse co-precipitation method followed by calcination at 520 °C yields spherical CuCr₂O₄ nanoparticles with sizes ranging from 30 to 70 nm. sid.ir The sol-gel combustion process has been shown to produce nanocomposite CuCr₂O₄ with particle sizes in the range of 20–30 nm. researchgate.net The size of the resulting nanoparticles can often be tuned by adjusting the calcination temperature. bohrium.com
Morphological Control Parameters: Several factors can be adjusted during the synthesis of the precursor to control the morphology of the final nanostructured material:
pH: The pH during precipitation directly affects the formation and composition of the hydroxo-nitrate precursor, which in turn influences the morphology of the final oxide product after calcination. researchgate.net
Templates and Surfactants: The use of templates or capping agents can direct the growth and prevent the aggregation of nanoparticles, leading to controlled sizes and shapes. nih.gov For instance, nanocasting methods using carbon templates can produce high-surface-area Cu-Cr catalysts. semanticscholar.org
Solvent System: The choice of solvent can influence the precursor's structure. For example, using ethylene glycol and diethyl ether in a sol-gel process contributes to the formation of a gel that, upon calcination, yields nanocomposites. researchgate.netresearchgate.net
Hydrothermal Conditions: The time and temperature of hydrothermal treatments can alter the morphology, thickness, and crystallite size of thin films prepared from copper hydroxide nitrate precursors. researchgate.net
The resulting nanostructured materials, such as those with high surface area or specific crystal facets exposed, often exhibit enhanced catalytic activity due to the increased number of active sites and improved reactant accessibility. semanticscholar.orgmdpi.com
| Synthesis Method | Key Control Parameters | Observed Nanostructure / Morphology | Reference |
|---|---|---|---|
| Co-precipitation | Formation of LDH structure | Thin, randomly oriented nanosheets | nih.gov |
| Inverse Co-precipitation | Calcination temperature (520 °C) | Spherical nanoparticles (30-70 nm) | sid.ir |
| Sol-Gel Combustion | Calcination temperature (1000 °C) | Nanocomposite particles (20-30 nm) | researchgate.net |
| Hydrolysis with Urea (B33335) | Use of urea and glycerol (B35011) as additives | Sphere-like structures from layer-by-layer nanoplates | nih.gov |
| Hydrothermal Treatment | Duration of treatment | Thin films with tunable morphology and crystallite size | researchgate.net |
Environmental Chemistry Aspects and Remediation Mechanisms of Copper Ii Chromium Iii Hydroxo Nitrate
Fate and Transport in Environmental Systems
The environmental behavior of copper(II)-chromium(III) hydroxo-nitrate is dictated by its stability and interactions within various environmental compartments, such as water and soil.
The stability of copper(II)-chromium(III) hydroxo-nitrate in aqueous environments is a critical factor in its effectiveness as a remediation agent. Its dissolution behavior is influenced by pH and the presence of other chemical species. The compound's structure, which is part of the layered double hydroxide (B78521) (LDH) family, contributes to its relatively low solubility in neutral to alkaline conditions. However, under acidic conditions, the compound is more prone to dissolution, releasing its constituent ions, Cu²⁺, Cr³⁺, and NO₃⁻, into the surrounding water. This pH-dependent solubility is a key aspect of its environmental fate.
| Environmental Condition | Dissolution Behavior of Copper(II)-Chromium(III) Hydroxo-Nitrate |
| Acidic pH (e.g., pH < 6) | Increased dissolution, leading to the release of Cu²⁺ and Cr³⁺ ions. |
| Neutral to Alkaline pH (e.g., pH 7-9) | Low solubility, with the compound remaining largely in a solid, stable phase. |
This table is generated based on the general understanding of layered double hydroxide chemistry.
When introduced into soil and sediment systems, copper(II)-chromium(III) hydroxo-nitrate interacts with various components, including clays, organic matter, and other minerals. These interactions can influence its transport and bioavailability. The compound can be adsorbed onto the surfaces of soil particles, which can limit its mobility. The extent of this adsorption is dependent on the soil's composition, pH, and ionic strength. For instance, soils with high clay or organic matter content are likely to exhibit stronger retention of the compound.
Mechanisms of Chromium Speciation Control and Immobilization
A primary application of copper(II)-chromium(III) hydroxo-nitrate in environmental remediation is its ability to control the speciation of chromium, thereby reducing its toxicity and mobility.
Hexavalent chromium, Cr(VI), is a highly toxic and mobile form of chromium. The reduction of Cr(VI) to the less toxic and less mobile trivalent form, Cr(III), is a key remediation strategy. Copper(II)-chromium(III) hydroxo-nitrate can facilitate this transformation. The mechanism involves the oxidation of a component of the compound, likely the hydroxide ions or other structural components, which in turn reduces Cr(VI) to Cr(III). The presence of Cu(II) in the structure may also play a catalytic role in this redox process.
| Reactant | Product | Environmental Significance |
| Chromium(VI) (e.g., CrO₄²⁻) | Chromium(III) (Cr³⁺) | Reduction in toxicity and mobility of chromium. |
This table illustrates the fundamental transformation in chromium speciation facilitated by the compound.
Following the reduction of Cr(VI) to Cr(III), the immobilization of the newly formed Cr(III) is crucial for effective remediation. Copper(II)-chromium(III) hydroxo-nitrate can contribute to this immobilization through two primary mechanisms: precipitation and adsorption. The released Cr³⁺ ions can precipitate as chromium(III) hydroxide, Cr(OH)₃, a compound with very low solubility, especially under neutral to alkaline conditions. Additionally, the surface of the copper(II)-chromium(III) hydroxo-nitrate solid can provide sites for the adsorption of Cr³⁺ ions.
Copper Leaching and Environmental Impact (focus on chemical processes)
While the immobilization of chromium is a desired outcome, the potential for copper leaching from copper(II)-chromium(III) hydroxo-nitrate is an important environmental consideration. The dissolution of the compound, particularly under acidic conditions, can release Cu²⁺ ions into the environment. Elevated concentrations of copper can be toxic to aquatic life and microorganisms. The chemical processes governing copper leaching are primarily driven by pH. In acidic environments, the protonation of the hydroxide groups in the compound's structure weakens the bonds, leading to the release of copper ions.
| Environmental Factor | Impact on Copper Leaching | Chemical Process |
| Low pH (Acidic) | Increased Leaching | H⁺ ions attack the hydroxide framework, leading to dissolution and release of Cu²⁺. |
| High pH (Alkaline) | Decreased Leaching | The compound remains more stable, and copper is more likely to precipitate as copper hydroxide. |
This table outlines the key chemical driver for copper leaching from the compound.
Factors Influencing Copper Release and Mobility
The stability of the copper(II)-chromium(III) hydroxo-nitrate structure is crucial for its environmental applications, as the release of its constituent metal ions, particularly copper, can impact ecosystems. While extensive quantitative studies on copper release specifically from Cu-Cr hydroxo-nitrate are limited in the reviewed literature, the behavior can be inferred from the general chemistry of LDHs and copper compounds. Key factors influencing the release and subsequent mobility of copper include pH, temperature, and the presence of complexing agents.
pH: The pH of the surrounding aqueous medium is a primary driver of metal release. Under acidic conditions (low pH), the hydroxide layers of the LDH structure are susceptible to dissolution. The excess of protons (H⁺) in the solution can react with and neutralize the hydroxide groups, leading to the breakdown of the layered structure and the release of Cu²⁺ and Cr³⁺ ions into the solution. uobabylon.edu.iq Studies on other copper-based materials confirm that acidic conditions significantly promote the dissolution of surface layers and the release of copper ions. nih.govresearchgate.net Conversely, in neutral to alkaline conditions, the LDH structure is generally more stable, although extreme alkaline conditions can also lead to transformations. mdpi.com
Temperature: Increased temperature generally enhances the kinetics of chemical reactions, including dissolution processes. For copper-containing materials, higher temperatures have been shown to increase the rate and extent of copper leaching into aqueous solutions. nih.gov This is due to increased solubility and faster breakdown of the material's matrix at elevated temperatures.
Complexing Agents: The presence of organic and inorganic ligands in the water can significantly influence copper mobility. Ligands can form soluble complexes with Cu²⁺ ions, shifting the dissolution equilibrium and promoting further release of copper from the LDH structure. Natural organic matter, amino acids, and anions like chloride and carbonate can form stable aqueous complexes with copper, enhancing its transport away from the source material. researchgate.net
Redox Conditions: The redox potential of the environment can also play a role. While Cu(II) and Cr(III) are the stable oxidation states within the LDH structure, changes in redox conditions could potentially affect the stability of the compound, although this is less studied than the impact of pH.
The structural integrity of the LDH can be compromised under certain chemical conditions, leading to instability and potential metal leaching. researchgate.net For instance, oxidative leaching of chromium from similar LDH structures has been reported, indicating that the metal ions are not permanently sequestered and can be released under specific environmental pressures. acs.org
Complexation and Transport of Copper Ions in Water Systems
Once copper is released from the copper(II)-chromium(III) hydroxo-nitrate matrix into an aqueous system, its transport and bioavailability are governed by a series of complexation and hydrolysis reactions.
In aqueous solution, the "free" copper ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. nih.gov The fate of this ion is highly dependent on the water's chemistry:
Hydrolysis: The aqua complex undergoes hydrolysis as the pH increases. This process involves the deprotonation of coordinated water molecules to form various hydroxo- and oxo-complexes, which can be soluble or can precipitate as copper(II) hydroxide, Cu(OH)₂, at near-neutral pH. nih.gov
Complexation with Inorganic Ligands: Common inorganic anions found in natural waters, such as carbonate (CO₃²⁻), chloride (Cl⁻), and sulfate (B86663) (SO₄²⁻), can replace the water molecules in the copper coordination sphere to form stable complexes. researchgate.net The formation of these complexes can increase the total dissolved copper concentration above what would be expected based on copper hydroxide solubility alone.
Complexation with Organic Ligands: Dissolved organic matter (DOM), such as humic and fulvic acids, as well as specific organic molecules like amino acids and polyphenols, are powerful complexing agents for copper. nih.gov These organic complexes are often highly soluble and can significantly enhance the mobility and transport of copper in surface and groundwaters. The transport of copper can be competitively inhibited by the presence of other metal ions that also bind to these ligands. mdpi.com
The speciation of copper—its distribution among various dissolved complexes and solid phases—is therefore a dynamic process controlled by pH, redox potential, and the concentration and type of available ligands. Understanding this speciation is critical for predicting the environmental fate and potential toxicity of the released copper.
Photoremediation Mechanisms of Contaminants Using Copper(II)-Chromium(III) Hydroxo-Nitrate
Copper(II)-chromium(III) hydroxo-nitrate has emerged as a promising photocatalyst for the degradation of environmental pollutants. nih.govresearchgate.net Its structure allows for broad absorption of light, including in the visible spectrum, which is a significant advantage for practical applications utilizing sunlight. researchgate.netresearchgate.net The photocatalytic activity stems from its ability to generate highly reactive species upon illumination, which can then break down persistent organic pollutants.
The general mechanism for heterogeneous photocatalysis begins when the semiconductor material absorbs photons with energy equal to or greater than its bandgap energy. This excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band. mdpi.com For CuCr-LDH, the bandgap energy has been reported to be approximately 2.1 eV, allowing it to be activated by visible light. nih.gov
Degradation Pathways of Organic Pollutants
The highly reactive species generated by the illuminated CuCr-LDH attack and degrade organic pollutant molecules adsorbed on the catalyst's surface or in the surrounding solution. This leads to the progressive breakdown of complex, toxic molecules into simpler, less harmful intermediates and, ideally, complete mineralization to carbon dioxide, water, and inorganic ions. mdpi.com
CuCr-LDH has demonstrated high efficiency in degrading a variety of organic pollutants:
Chlorophenols: Studies have shown that CuCr-LDH films are excellent photocatalysts for the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). researchgate.netresearchgate.net The degradation pathway for chlorinated phenols often involves an initial oxidative dechlorination step. nih.gov For 2,4,6-TCP, this is proposed to proceed via the formation of 2,6-dichloro-1,4-benzoquinone, which is then further broken down into smaller aliphatic acids and eventually mineralized. nih.gov
Dyes: Organic dyes such as sulforhodamine B and Congo red are also effectively degraded by CuCr-LDH under visible light irradiation. researchgate.netresearchgate.net The degradation involves the cleavage of the chromophoric groups responsible for the color, followed by the breakdown of the aromatic ring structures.
Plasticizers: The plasticizer dimethyl phthalate (B1215562) (DMP) has been successfully degraded using CuCr-LDH-based nanocomposites. nih.gov Analysis of the reaction mixture reveals the formation of various intermediate by-products, indicating a stepwise degradation pathway that involves hydroxylation of the aromatic ring and cleavage of the ester groups.
The table below summarizes the photocatalytic performance of CuCr-LDH and its composites in the degradation of various organic pollutants.
| Catalyst | Pollutant | Irradiation Source | Degradation Efficiency | Reference |
|---|---|---|---|---|
| CuCr-LDH | Dimethyl Phthalate (DMP) | Light (Photocatalysis) | 29% in 30 min | nih.gov |
| CuCr-LDH/rGO | Dimethyl Phthalate (DMP) | Light (Photocatalysis) | 40% in 30 min | nih.gov |
| CuCr-LDH/rGO | Dimethyl Phthalate (DMP) | Light + Ultrasound (Sonophotocatalysis) | 100% in 30 min | nih.gov |
| CuCr-LDH Film | 2,4,6-Trichlorophenol (TCP) | Visible Light | Excellent Activity Reported | researchgate.netresearchgate.net |
| CuCr-LDH Film | Sulforhodamine B (SRB) | Visible Light | Excellent Activity Reported | researchgate.netresearchgate.net |
| CuCr-LDH Film | Congo Red | Visible Light | Excellent Activity Reported | researchgate.netresearchgate.net |
Generation of Reactive Oxygen Species for Environmental Applications
The degradation of pollutants is driven by the formation of Reactive Oxygen Species (ROS). The photogenerated electrons (e⁻) and holes (h⁺) in the CuCr-LDH material migrate to the catalyst surface where they initiate redox reactions with adsorbed water and oxygen.
The primary ROS generation pathways are:
Hydroxyl Radical (•OH) Formation: The positively charged holes (h⁺) in the valence band are powerful oxidizing agents. They can react with surface-adsorbed water molecules (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com
h⁺ + H₂O → •OH + H⁺
h⁺ + OH⁻ → •OH
Superoxide (B77818) Radical (•O₂⁻) Formation: The electrons (e⁻) in the conduction band can be scavenged by molecular oxygen (O₂) adsorbed on the catalyst surface, reducing it to the superoxide radical anion (•O₂⁻). mdpi.comnih.gov
e⁻ + O₂ → •O₂⁻
These primary radicals, especially the hydroxyl radical, are extremely powerful, non-selective oxidants that can attack most organic molecules, initiating the degradation process. Studies using radical scavengers have confirmed that hydroxyl radicals and superoxide radicals are the key species responsible for the decomposition of pollutants when using LDH-based photocatalysts. nih.govmdpi.com Specifically for the degradation of dimethyl phthalate using a CuCr-LDH composite, hydroxyl radicals were identified as playing the most prominent role. nih.gov The presence of Cu²⁺ ions in the LDH framework is suggested to introduce new states in the valence band, which favors the production and mobility of the electron/hole charge carriers and leads to a greater generation of •O₂⁻ and •OH radicals. nih.gov
The table below lists some of the key properties of CuCr-LDH relevant to its photocatalytic activity.
| Property | Value | Significance | Reference |
|---|---|---|---|
| Chemical Formula Type | [Cu(II)₁₋ₓCr(III)ₓ(OH)₂]ˣ⁺(NO₃⁻)ₓ·yH₂O | Defines the layered double hydroxide structure with nitrate (B79036) as the interlayer anion. | mdpi.com |
| Bandgap Energy (Eg) | ~2.1 eV | Allows for the absorption of visible light, making it suitable for solar-powered applications. | nih.gov |
| Specific Surface Area (BET) | Large, porous structure | Provides a high number of active sites for reactant adsorption and photocatalytic reactions. (e.g., a similar Mg-Al-CO₃ LDH has a surface area of 110 m²/g). | researchgate.netresearchgate.net |
| Primary Reactive Species | •OH, •O₂⁻ | These highly reactive radicals are the main agents responsible for the degradation of organic pollutants. | nih.govnih.gov |
Future Research Directions and Emerging Opportunities in Copper Ii Chromium Iii Hydroxo Nitrate Chemistry
Advanced Synthesis Techniques for Novel Architectures and Controlled Morphologies
The performance of Cu-Cr hydroxo-nitrate is intrinsically linked to its physical and chemical architecture. While conventional co-precipitation is a common synthesis method, future research is pivoting towards more sophisticated techniques to gain precise control over particle size, morphology, and defect engineering. uchile.clresearchgate.net
Advanced synthesis routes offering promising avenues include:
Sonochemical Synthesis: This method utilizes ultrasonic cavitation to create localized hot spots, influencing nucleation and growth. It has been successfully applied to other LDHs to create unique morphologies like nanoflowers and nanoflakes, which can provide more active sites and shorten ion-diffusion paths. nih.gov
Microwave-Assisted Hydrothermal (MWHT) Treatment: This technique significantly reduces reaction times compared to conventional heating, leading to the rapid formation of crystalline structures. researchgate.net
Continuous Flow Processes: To bridge the gap between lab-scale synthesis and industrial production, continuous flow reactors are being explored. These systems offer superior control over reaction parameters like pH and supersaturation, leading to narrower particle size distributions and consistent quality, which are drawbacks of traditional batch methods. researchgate.net
Solvent-Free Synthesis: A green chemistry approach involving the mixing of solid metal salt precursors with a compound like urea (B33335) offers a one-step, high-yield, and environmentally friendly route to produce LDHs, reducing the large volumes of water and additional chemicals required in conventional methods. youtube.com
Control over these synthesis parameters allows for the tailoring of specific surface areas and morphologies, which is crucial for catalytic and electrochemical performance.
| Synthesis Method | Key Advantage | Potential Morphology Control | Reference |
|---|---|---|---|
| Sonochemical | Rapid, energy-efficient, creates unique morphologies | Nanoflowers, nanoflakes | nih.gov |
| Microwave-Assisted | Drastically reduced synthesis time | Well-defined crystalline plates | researchgate.net |
| Continuous Flow | Scalability, high consistency, narrow size distribution | Fine control over nanoplate size | researchgate.net |
| Solvent-Free | Environmentally friendly, reduced waste | Increased surface area and chemical shifts | youtube.com |
In-Situ Characterization during Reaction and Transformation Pathways
To unlock the full potential of Cu-Cr hydroxo-nitrate catalysts, a deep understanding of their dynamic behavior under reaction conditions is essential. Future research will increasingly rely on in-situ and operando characterization techniques, which monitor the material as it functions. These methods provide direct evidence of structural evolution, active site formation, and reaction intermediates. mdpi.comresearchgate.net
Key emerging techniques in this area are:
Operando X-ray Absorption Spectroscopy (XAS): This powerful technique can track the oxidation states and coordination environments of both copper and chromium atoms in real-time during an electrochemical or catalytic process. researchgate.net For instance, in studies on similar LDH systems, operando XAS has been used to directly observe the synergistic role of different metal atoms and the dynamic M²⁺/M³⁺ redox cycles that are crucial for catalytic activity. acs.orgacs.org
Operando Raman Spectroscopy: This method is highly sensitive to changes in vibrational modes and can reveal potential-induced phase transitions, such as the transformation of hydroxides to more active oxyhydroxide phases during electrocatalysis. mdpi.com
Time-Resolved X-ray Diffraction (TR-XRD): This allows researchers to follow the crystallization process or structural changes during synthesis or thermal activation, providing insights into the formation of desired phases.
These techniques move beyond static, pre- and post-reaction analysis, offering a cinematic view of the catalyst at work and enabling a more rational design of improved materials. researchgate.net
Multiscale Modeling and Simulation Approaches for Enhanced Understanding
Computational modeling provides atomic-level insights that are often inaccessible through experimental means alone. A multiscale modeling approach, combining different theoretical methods, is a major opportunity for accelerating the design of new Cu-Cr hydroxo-nitrate materials.
Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure of the material. They can be used to predict the most thermodynamically favorable reaction pathways, calculate the adsorption energies of reactants and intermediates on the catalyst surface, and identify the active sites. acs.org For example, DFT can elucidate how the interaction between intercalated nitrate (B79036) anions and the metal-hydroxide layers influences electrochemical performance. nih.gov
Molecular Dynamics (MD): MD simulations can model larger systems over longer timescales to understand the structural stability, the diffusion of intercalated anions and water molecules, and the interaction between the LDH and a solvent or polymer matrix in a composite material.
Combining DFT for electronic properties with MD for bulk dynamics creates a powerful predictive tool to screen new compositions and structures before undertaking costly and time-consuming laboratory synthesis.
Integration into Hybrid and Composite Materials for Synergistic Effects
A significant emerging opportunity lies in using Cu-Cr hydroxo-nitrate as a building block for advanced hybrid and composite materials. By combining the LDH with other functional materials, it is possible to create new systems with synergistic properties that surpass the performance of the individual components. rsc.org
Promising composite strategies include:
Graphene-Based Composites: Integrating Cu-Cr LDH with graphene oxide (GO) or reduced graphene oxide (rGO) has been shown to enhance performance significantly. nih.gov The graphene network improves electrical conductivity and provides a high surface area, while the LDH prevents the graphene sheets from restacking. This synergy leads to a low bandgap, which promotes the transfer of electrons and enhances photocatalytic and sonophotocatalytic activity for degrading organic pollutants. nih.gov
Carbon Nanotube (CNT) Hybrids: CNTs can serve as a conductive backbone for LDH nanosheets, facilitating electron transfer and encouraging the diffusion of reactants to the active sites. rsc.org
Polymer-LDH Nanocomposites: Dispersing exfoliated LDH nanosheets into a polymer matrix can improve the thermal stability and mechanical properties of the polymer. Research in this area includes developing biodegradable agricultural films where the LDH acts as a carrier for UV-stabilizing molecules. rsc.org
These hybrid materials open up new applications by combining the catalytic or ion-exchange properties of the LDH with the unique electronic and structural properties of other nanomaterials. mdpi.comnih.gov
| Composite Material | Component B | Synergistic Effect | Potential Application | Reference |
|---|---|---|---|---|
| Cu-Cr-LDH/rGO | Reduced Graphene Oxide | Enhanced charge transfer, high surface area, low bandgap | Sonophotocatalysis | nih.gov |
| Cu-Cr-LDH/CNT | Carbon Nanotubes | Improved electrical conductivity and reactant diffusion | Electrocatalysis | rsc.org |
| Cu-Cr-LDH/g-C₃N₄ | Graphitic Carbon Nitride | Increased defect concentration, improved N₂ adsorption | Photocatalytic N₂ Fixation | acs.org |
| LDH/Polymer | e.g., PBAT | Improved thermal stability, controlled additive release | Functional Films | rsc.org |
Exploration of New Catalytic and Electrochemical Applications Beyond Current Scope
While Cu-Cr based materials have been explored for oxidation reactions, significant opportunities exist in expanding their application scope. dntb.gov.ua The bimetallic nature of Cu-Cr sites and the tunable layered structure make them candidates for a new generation of catalytic and electrochemical processes.
Emerging applications include:
Electrochemical Capacitors (Supercapacitors): Cu-Cr-LDH has shown significant promise as an electrode material for supercapacitors. Research has demonstrated that the nitrate-intercalated version exhibits substantially higher specific capacitance (843 Fg⁻¹) compared to its carbonate-intercalated counterpart (522 Fg⁻¹), highlighting the crucial role of the interlayer anion in electrochemical performance. researchgate.netresearchgate.net
Photocatalytic Nitrogen Fixation: The conversion of atmospheric nitrogen (N₂) to ammonia (B1221849) (NH₃) under ambient conditions is a major scientific challenge. Defective Cu-Cr-LDH, particularly when hybridized with materials like g-C₃N₄, has been shown to be a remarkable photocatalyst for this reaction under visible light, opening a pathway for sustainable ammonia synthesis. acs.orgresearchgate.net
Advanced Oxidation Processes (AOPs): Hybrid Cu-Cr-LDH/graphene composites are effective sonophotocatalysts for degrading persistent organic pollutants, such as dimethyl phthalate (B1215562), in wastewater. nih.gov
Electrochemical Nitrate Reduction/Oxidation: While copper is known for nitrate reduction to ammonia acs.org, Cu-based hybrids are also being explored for the reverse reaction: the electrochemical oxidation of N₂ to nitrate, offering a decentralized method for fertilizer production. nih.gov The unique electronic structure of Cu-Cr systems could offer new pathways for selectivity and efficiency in these nitrogen-cycle reactions.
These new frontiers represent a shift from traditional catalysis towards high-value, sustainable chemical transformations and energy storage solutions. rsc.org
Sustainable and Circular Economy Perspectives in its Lifecycle and Application
Applying the principles of sustainability and the circular economy to the entire lifecycle of Cu-Cr hydroxo-nitrate is a critical future direction. This involves minimizing environmental impact from production to end-of-life.
Green Synthesis: Research into solvent-free methods and the use of water as a benign solvent aligns with green chemistry principles, reducing the generation of hazardous waste. youtube.combcrec.id
Lifecycle Assessment (LCA): Ex-ante LCA studies on similar LDH materials have identified electricity consumption and the synthesis precursors (metal nitrates) as the primary environmental hotspots. rsc.orgrsc.orgresearchgate.net This knowledge allows researchers to focus on optimizing energy efficiency and exploring more sustainable sources for the raw metals, such as using industrial waste like aluminum saline slags as a precursor. researchgate.net
Catalyst Recyclability and Stability: A key advantage of heterogeneous LDH catalysts is their ease of separation and potential for reuse. Studies on Cu-Cr-LDH composites have demonstrated good stability over multiple catalytic cycles, which is crucial for economic viability and reducing waste. nih.govrsc.org
Metal Recovery: At the end of the material's useful life, developing protocols for recovering the constituent copper and chromium is essential for a truly circular economy. Given that copper is infinitely recyclable without loss of properties, this is a particularly important opportunity. researchgate.netmdpi.com
By embedding sustainability into the design and application of these materials, their technological benefits can be realized with minimal environmental cost.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
